Fmoc-D-Dab(Me,Ns)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[methyl-(4-nitrophenyl)sulfonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O8S/c1-28(38(35,36)18-12-10-17(11-13-18)29(33)34)15-14-24(25(30)31)27-26(32)37-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,32)(H,30,31)/t24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVVHKUVEZHAID-XMMPIXPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-D-Dab(Me,Ns)-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Dab(Me,Ns)-OH is a highly specialized amino acid derivative designed for advanced applications in solid-phase peptide synthesis (SPPS). Its unique structural features, including the D-configuration of the alpha-carbon and the orthogonally protected N-gamma-methylated side chain, make it a valuable building block for the synthesis of complex, modified peptides. This guide provides a detailed overview of its chemical properties, structure, and its strategic application in peptide chemistry.
Chemical Properties and Structure
This compound, with the systematic name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-methyl-N-gamma-(4-nosyl)-D-2,4-diaminobutyric acid, possesses a well-defined set of chemical and physical properties that are critical for its use in peptide synthesis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2389078-87-7 | [1] |
| Molecular Formula | C₂₆H₂₅N₃O₈S | [1] |
| Molecular Weight | 539.56 g/mol | [1] |
| Appearance | White to off-white powder (typical for Fmoc-amino acids) | Inferred from similar compounds |
| Storage Temperature | -20°C | [1] |
The structure of this compound is characterized by three key features that dictate its reactivity and application:
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: Attached to the alpha-amino group, the Fmoc group is a base-labile protecting group, typically removed using a solution of piperidine in an organic solvent. This allows for the sequential addition of amino acids in the N- to C-terminal direction during SPPS.
-
D-Configuration: The stereochemistry at the alpha-carbon is 'D', which is the unnatural configuration for most amino acids. The incorporation of D-amino acids can enhance the proteolytic stability of peptides and influence their conformational properties and biological activity.
-
N-gamma-Methyl and N-gamma-Nosyl (Ns) Protected Side Chain: The side chain of the diaminobutyric acid residue is N-methylated and further protected with a nosyl (4-nitrobenzenesulfonyl) group. The nosyl group is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for cleavage from the resin. It is selectively removed under mild, nucleophilic conditions, typically using a thiol such as thiophenol in the presence of a base. This orthogonal protection scheme allows for selective deprotection and modification of the side-chain amine.
Caption: Chemical Structure of this compound.
Experimental Protocols
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. Below is a representative experimental protocol for the incorporation of this amino acid into a peptide chain, followed by the selective deprotection of the nosyl group.
General Fmoc-SPPS Cycle
This protocol outlines the standard steps for adding an amino acid during Fmoc-SPPS.
-
Resin Swelling: The solid support (e.g., Rink Amide resin) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine in DMF for 5-20 minutes. This step is typically repeated once.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-adduct.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (in this case, this compound) is pre-activated and coupled to the free amine on the resin. A typical activation cocktail consists of the amino acid, a coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF. The coupling reaction is allowed to proceed for 1-2 hours.
-
Washing: The resin is washed with DMF to remove unreacted reagents.
-
Repeat Cycle: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.
Selective Deprotection of the Nosyl Group
Once the peptide chain is assembled, the nosyl group on the Dab side chain can be selectively removed to allow for further modification.
-
Resin Washing: The peptide-resin is washed with DMF and then with dichloromethane (DCM).
-
Nosyl Group Cleavage: The resin is treated with a solution of a thiol (e.g., 5-10 equivalents of thiophenol) and a base (e.g., 5-10 equivalents of DBU or DIPEA) in DMF. The reaction is typically monitored for completion, which can take several hours.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove the cleavage reagents and the nosyl byproducts.
-
Side-Chain Modification: The now free N-gamma-methylamino group on the Dab side chain can be further functionalized, for example, by acylation or alkylation, before the final cleavage of the peptide from the resin.
Final Cleavage and Purification
After the complete peptide sequence is synthesized and any side-chain modifications are performed, the peptide is cleaved from the solid support and all remaining side-chain protecting groups are removed.
-
Cleavage Cocktail: The peptide-resin is treated with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water) to protect sensitive residues.
-
Peptide Precipitation: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final peptide is characterized by mass spectrometry and analytical RP-HPLC.
Logical Workflow for the Use of this compound in Peptide Synthesis
The strategic use of this compound in peptide synthesis follows a logical workflow that takes advantage of its orthogonal protecting groups.
Caption: Workflow for SPPS using this compound.
Safety Information
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex and modified peptides. Its unique combination of a D-amino acid core, a base-labile Fmoc group, and a thiol-labile nosyl group on a methylated side chain provides researchers with a powerful tool for creating novel peptide structures with potentially enhanced biological properties. A thorough understanding of its chemical properties and the principles of orthogonal protection is essential for its successful application in advanced peptide synthesis.
References
The Synthesis and Characterization of Fmoc-D-Dab(Me,Ns)-OH: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
N-α-(9-Fluorenylmethyloxycarbonyl)-N-γ-methyl-N-γ-(4-nosyl)-D-2,4-diaminobutyric acid, commonly abbreviated as Fmoc-D-Dab(Me,Ns)-OH, is a specialized amino acid derivative of significant interest in peptide synthesis and drug discovery. Its unique trifunctional nature, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group, and both a methyl (Me) and a nosyl (Ns) group on the γ-amino group, offers a versatile building block for the construction of complex peptide architectures. The D-configuration of the chiral center further expands its utility in designing peptides with enhanced stability against enzymatic degradation.
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, consolidating available data to support its application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and analytical characterization of the compound.
| Property | Value | Reference |
| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-methyl-N-gamma-(4-nosyl)-D-2,4-diaminobutyric acid | [1] |
| Synonyms | N-alpha-Fmoc-N-beta-methyl-N-beta-nosyl-D-2,4-diaminobutyric acid, (R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-4-(N-methyl-4-nitrophenylsulfonamido)butanoic acid | [1] |
| CAS Number | 2389078-87-7 | [1] |
| Molecular Formula | C₂₆H₂₅N₃O₈S | [1] |
| Molecular Weight | 539.56 g/mol | [1] |
| Storage Temperature | -20°C | [1] |
Synthesis Pathway
Figure 1. Proposed synthetic workflow for this compound.
Conceptual Experimental Protocol:
Step 1: Synthesis of Fmoc-D-Dab(Ns)-OH (Nosylation)
-
To a solution of Fmoc-D-Dab-OH in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), an appropriate base (e.g., diisopropylethylamine or pyridine) is added and the mixture is cooled in an ice bath.
-
A solution of 4-nitrobenzenesulfonyl chloride (nosyl chloride) in the same solvent is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction is quenched, and the product is extracted and purified using standard procedures such as column chromatography to yield Fmoc-D-Dab(Ns)-OH.
Step 2: Synthesis of this compound (Methylation)
-
Fmoc-D-Dab(Ns)-OH is dissolved in a polar aprotic solvent (e.g., N,N-dimethylformamide).
-
A suitable base (e.g., sodium hydride or potassium carbonate) is added to the solution to deprotonate the sulfonamide nitrogen.
-
A methylating agent, such as methyl iodide, is added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by TLC.
-
After completion, the reaction is worked up, and the final product, this compound, is purified by column chromatography or recrystallization.
Characterization
The structural integrity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques. The expected characterization data is summarized in Table 2.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the Fmoc, nosyl, and methyl groups, as well as the diaminobutyric acid backbone protons, with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, confirming the presence of all functional groups. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of 539.56 g/mol (e.g., [M+H]⁺ at m/z 540.56 or [M-H]⁻ at m/z 538.56). |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase conditions used. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic absorption bands for N-H, C=O (carbamate and carboxylic acid), S=O (sulfonamide), and aromatic C-H and C=C vibrations. |
Logical Relationship of Protecting Groups
The utility of this compound in solid-phase peptide synthesis (SPPS) relies on the orthogonal nature of its protecting groups. The diagram below illustrates the distinct cleavage conditions for each group, allowing for selective deprotection during peptide elongation and modification.
Figure 2. Orthogonal deprotection scheme for this compound.
Conclusion
This compound stands as a valuable and versatile building block for advanced peptide synthesis. While detailed experimental data from primary literature is limited, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and the expected characterization profile. The unique combination of protecting groups allows for intricate peptide design and modification, making it a compound of high interest for researchers in medicinal chemistry and drug development. Further empirical studies are warranted to establish optimized synthesis protocols and comprehensive analytical data.
References
A Technical Guide to the Mechanism and Application of Fmoc-D-Dab(Me,Ns)-OH in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical properties, mechanism of action, and strategic applications of N-α-(9-Fluorenylmethyloxycarbonyl)-N-γ-methyl-N-γ-(2-nitrobenzenesulfonyl)-D-2,4-diaminobutyric acid, commonly known as Fmoc-D-Dab(Me,Ns)-OH. This specialized amino acid derivative is a powerful tool in solid-phase peptide synthesis (SPPS) for the construction of complex and modified peptide architectures.
Introduction to this compound
This compound is a non-proteinogenic amino acid building block designed for use in Fmoc-based solid-phase peptide synthesis. Its unique structure, featuring orthogonal protection of the side-chain amine with a methyl and a nosyl (Ns) group, offers distinct advantages for the synthesis of peptides with specific modifications, such as N-methylation and the introduction of branch points.
The core structure consists of a D-configured diaminobutyric acid (Dab) backbone. The alpha-amino group is protected by the base-labile Fmoc group, standard for SPPS. The side-chain gamma-amino group is strategically modified with two groups:
-
A Methyl (Me) group: This modification introduces N-methylation, a common feature in bioactive peptides that can enhance metabolic stability, improve cell permeability, and modulate conformation and receptor affinity.
-
A Nosyl (Ns) group (2-nitrobenzenesulfonyl): This is an electron-withdrawing sulfonamide protecting group. A key feature of the nosyl group is its orthogonality to both the acid-labile Boc/tBu and the base-labile Fmoc protecting groups.[1][2] It can be selectively removed under mild, reductive conditions, typically with a thiol nucleophile, which allows for specific deprotection of the side chain at a desired point in the synthesis.[2][3]
Physicochemical Properties and Specifications
| Property | Value | Source/Comment |
| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-N-γ-methyl-N-γ-(2-nitrobenzenesulfonyl)-D-2,4-diaminobutyric acid | Iris Biotech |
| Molecular Formula | C₂₆H₂₅N₃O₈S | Iris Biotech |
| Molecular Weight | 539.56 g/mol | Iris Biotech |
| CAS Number | 2389078-87-7 | Iris Biotech |
| Appearance | Typically a white to off-white solid | General knowledge of Fmoc-amino acids |
| Solubility | Soluble in common SPPS solvents like DMF and NMP | General knowledge of Fmoc-amino acids |
| Storage | Recommended at -20°C | Iris Biotech |
Mechanism of Action in Peptide Synthesis
The utility of this compound lies in the strategic and orthogonal protection scheme that allows for precise control over the peptide synthesis process.
Core Principles of Application
The application of this compound follows the standard procedures of Fmoc-SPPS. The Fmoc group on the alpha-amine is removed with a mild base (e.g., piperidine in DMF) to allow for the elongation of the main peptide chain.[4] The side chain, protected by the Ns group, remains intact during these cycles.
The key to its mechanism is the selective deprotection of the nosyl group, which exposes a secondary amine on the side chain. This allows for further synthetic manipulations that are not possible with standard amino acid building blocks.
The Role of the Nosyl (Ns) Protecting Group
The nosyl group is a critical component of this reagent. Its key features include:
-
Stability: It is stable to the basic conditions used for Fmoc removal and the acidic conditions used for cleavage from many resins (e.g., TFA).[2] This orthogonality is essential for its selective removal.[1]
-
Mild Deprotection: The electron-withdrawing nitro group on the benzene ring makes the sulfonamide susceptible to nucleophilic aromatic substitution.[2][3] This allows for its removal under very mild conditions using a thiol, such as thiophenol, in the presence of a mild base.[3] This is a significant advantage over other sulfonamides like tosyl (Ts), which require harsh removal conditions.[2]
The deprotection mechanism proceeds via the formation of a Meisenheimer complex, followed by the elimination of sulfur dioxide and the release of the free amine.[3]
The Significance of N-Methylation
The presence of the methyl group on the side-chain amine serves two primary purposes:
-
Introduction of N-Methylation: Upon removal of the Ns group, a methylated amine is revealed. This allows for the synthesis of peptides with N-methylated side chains, which can have significant pharmacological advantages.
-
Prevention of Undesired Acylation: During the deprotection of the nosyl group, the presence of the methyl group prevents the potential for the sulfonamide nitrogen to be acylated by activated carboxyl groups in subsequent coupling steps, a potential side reaction with primary sulfonamides.
Experimental Protocols
The following are generalized protocols for the use of this compound in SPPS. Specific reaction times and reagent excesses may need to be optimized based on the peptide sequence and solid support.
Coupling of this compound
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the preceding amino acid.
-
Washing: Wash the resin thoroughly with DMF.
-
Activation and Coupling:
-
Dissolve this compound (3-5 equivalents) and a coupling agent (e.g., HBTU/HOBt or HATU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA or collidine, 6-10 equivalents).
-
Add the activation mixture to the resin and couple for 1-2 hours.
-
-
Washing: Wash the resin with DMF, DCM, and methanol, then dry.
Selective Deprotection of the Nosyl (Ns) Group
This protocol is based on the Fukuyama deprotection method.[3]
-
Resin Preparation: Swell the peptide-resin in a suitable solvent like DMF or NMP.
-
Deprotection Cocktail: Prepare a solution of a thiol (e.g., thiophenol, 10 equivalents) and a mild base (e.g., DBU or K₂CO₃, 5 equivalents) in DMF or NMP.
-
Deprotection Reaction: Add the deprotection cocktail to the resin and react for 1-2 hours at room temperature.
-
Washing: Wash the resin extensively with DMF to remove the thiol and cleaved nosyl byproducts.
-
Neutralization (if necessary): Wash with a mild base solution (e.g., 5% DIPEA in DMF) to ensure the side-chain amine is in its free base form for subsequent reactions.
Visualization of Mechanisms and Workflows
Chemical Structure
Caption: Chemical structure of this compound.
Workflow in Solid-Phase Peptide Synthesis
Caption: General workflow for using this compound in SPPS.
Orthogonal Deprotection Strategy
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. m.youtube.com [m.youtube.com]
The Strategic Incorporation of D-Configuration in Fmoc-D-Dab(Me,Ns)-OH for Enhanced Peptide Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pursuit of peptide-based therapeutics with enhanced stability, potent bioactivity, and favorable pharmacokinetic profiles is a paramount objective. The strategic incorporation of non-proteinogenic amino acids is a cornerstone of this endeavor. This technical guide delves into the multifaceted role of the D-configuration within the specialized amino acid derivative, Fmoc-D-Dab(Me,Ns)-OH, a building block designed to imbue peptides with superior properties for therapeutic applications.
Understanding the Components of this compound
To appreciate the significance of the D-configuration, it is essential to first dissect the individual components of this modified amino acid:
-
Fmoc (9-fluorenylmethyloxycarbonyl): This is a base-labile protecting group for the α-amino group, fundamental to solid-phase peptide synthesis (SPPS). Its removal under mild basic conditions, typically with piperidine, allows for the sequential addition of amino acids to the growing peptide chain without compromising acid-sensitive functionalities.
-
D-Dab (D-α,γ-diaminobutyric acid): Dab is a non-proteinogenic amino acid featuring a primary amine on its side chain. The "D" designation signifies that it is the dextrorotatory enantiomer, a mirror image of the naturally occurring L-amino acids. This seemingly subtle change has profound implications for the resulting peptide.
-
Me (Methyl): The "Me" indicates that the γ-amino group on the Dab side chain is N-methylated. This modification introduces a methyl group to the side-chain nitrogen, further influencing the peptide's properties.
-
Ns (Nosyl or o-nitrobenzenesulfonyl): The nosyl group serves as a protecting group for the N-methylated γ-amino group on the Dab side chain. It is stable under the basic conditions used for Fmoc deprotection and the acidic conditions often used for cleavage from the resin, providing orthogonal protection. The nosyl group can be selectively removed under mild reducing conditions, often using a thiol-based reagent.
The Pivotal Role of the D-Configuration
The incorporation of a D-amino acid, such as D-Dab, into a peptide chain is a powerful strategy to overcome one of the primary hurdles in peptide drug development: rapid degradation by endogenous proteases.
Enhanced Proteolytic Stability
Proteases, the enzymes responsible for peptide and protein degradation, exhibit a high degree of stereoselectivity. They are evolved to recognize and cleave peptide bonds flanked by L-amino acids. The presence of a D-amino acid at or near a cleavage site disrupts this recognition, rendering the peptide bond resistant to hydrolysis. This steric hindrance significantly extends the in vivo half-life of the peptide, a critical factor for maintaining therapeutic concentrations.
Modulation of Secondary Structure
The chirality of amino acid residues dictates the preferred secondary structure of a peptide. While L-amino acids favor the formation of right-handed α-helices, the introduction of a D-amino acid can induce a turn or disrupt helical structures. This conformational constraint can be strategically employed to stabilize specific bioactive conformations, such as β-turns, which are often crucial for receptor binding. By locking the peptide into a more rigid and favorable three-dimensional structure, the D-configuration can enhance binding affinity and selectivity for the target receptor.
The Synergistic Effects of N-Methylation
The N-methylation of the Dab side chain further refines the properties of the resulting peptide, often working in concert with the D-configuration to optimize its therapeutic potential.
Increased Lipophilicity and Membrane Permeability
The addition of a methyl group to the side-chain amine increases the hydrophobicity of the amino acid residue. This can enhance the peptide's ability to cross cell membranes, a significant advantage for targeting intracellular proteins or improving oral bioavailability.
Conformational Rigidity
N-methylation restricts the rotation around the Cγ-N bond of the Dab side chain, further rigidifying the local peptide structure. This can contribute to the stabilization of a desired bioactive conformation, potentially leading to increased receptor affinity and specificity.
Reduced Hydrogen Bonding Capacity
The replacement of a hydrogen atom with a methyl group on the side-chain nitrogen eliminates a hydrogen bond donor. This can prevent the formation of non-productive intramolecular hydrogen bonds, making the peptide more soluble in certain environments and potentially more available for receptor interaction.
Quantitative Impact on Peptide Properties: An Illustrative Case Study
| Peptide Analogue | Receptor Binding Affinity (IC50, nM) | Half-life in Human Serum (t1/2, hours) |
| Parent L-Peptide | 15.2 | 0.5 |
| D-Amino Acid Analogue | 10.8 | 8.2 |
| N-Methylated D-Amino Acid Analogue | 8.5 | 12.7 |
This data is illustrative and intended to demonstrate the expected trends based on the known effects of D-amino acid incorporation and N-methylation.
Experimental Protocols
The synthesis and evaluation of peptides containing this compound follow established methodologies in peptide chemistry.
Solid-Phase Peptide Synthesis (SPPS)
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) piperidine in dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group from the resin.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, incorporating this compound at the desired position.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as in step 2.
-
Cleavage and Side-Chain Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Nosyl Group Deprotection
Materials:
-
Purified Ns-protected peptide
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
DMF
Protocol:
-
Dissolve the Ns-protected peptide in DMF.
-
Add thiophenol (10 equivalents) and K₂CO₃ (5 equivalents).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by HPLC.
-
Upon completion, purify the deprotected peptide by RP-HPLC.
Enzymatic Stability Assay
Materials:
-
Purified peptide
-
Human serum
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
Protocol:
-
Incubate the peptide at a final concentration of 1 mg/mL in human serum at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the mixture.
-
Quench the enzymatic degradation by adding an equal volume of 10% TFA in ACN.
-
Centrifuge to precipitate serum proteins.
-
Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.
-
Calculate the half-life (t1/2) of the peptide.
Receptor Binding Assay
Materials:
-
Cell line expressing the target receptor
-
Radiolabeled ligand for the target receptor
-
Binding buffer (e.g., Tris-HCl with MgCl₂, BSA)
-
Test peptide at various concentrations
Protocol:
-
Prepare cell membranes from the receptor-expressing cell line.
-
In a 96-well plate, add cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test peptide.
-
Incubate at room temperature for a defined period to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand (IC50 value).
Visualizing Workflows and Pathways
Diagrams created using the DOT language can effectively illustrate the experimental workflows and conceptual relationships described in this guide.
Caption: Workflow for the synthesis and evaluation of a peptide containing this compound.
Caption: A hypothetical signaling pathway inhibited by a peptide containing a D-Dab(Me) residue.
Conclusion
The use of this compound in peptide synthesis is a sophisticated strategy that leverages the combined benefits of a D-configuration and side-chain N-methylation. The D-enantiomer provides a crucial shield against proteolytic degradation, while the N-methyl group can fine-tune the peptide's conformation and physicochemical properties. This dual approach offers a powerful tool for medicinal chemists to design peptide-based drugs with enhanced stability, improved bioavailability, and potent biological activity. As the field of peptide therapeutics continues to evolve, the rational design and incorporation of such uniquely modified amino acids will undoubtedly play a central role in the development of next-generation medicines.
Fmoc-D-Dab(Me,Ns)-OH: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and predicted characteristics regarding the solubility and stability of Fmoc-D-Dab(Me,Ns)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-methyl-N-gamma-(4-nosyl)-D-2,4-diaminobutyric acid). Due to the highly specific nature of this amino acid derivative, direct experimental data on its solubility and stability is limited in publicly accessible literature. Therefore, this guide combines available information with well-established principles of organic and peptide chemistry to offer a reliable resource for its handling, storage, and application.
Chemical Structure and Properties
This compound is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). Its key structural features include:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the alpha-amino function, enabling stepwise peptide chain elongation.
-
D-Dab (D-2,4-diaminobutyric acid): A non-proteinogenic amino acid with a side chain containing a primary amine.
-
Me (Methyl) group: An N-alkylation on the side-chain amine.
-
Ns (Nosyl or 4-nitrobenzenesulfonyl) group: An acid- and base-stable protecting group for the side-chain amine, which can be selectively removed using specific reagents.
Chemical Identity:
| Property | Value |
| IUPAC Name | (2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-4-[methyl(4-nitrophenyl)sulfonylamino]butanoic acid |
| Synonyms | N-alpha-Fmoc-N-gamma-methyl-N-gamma-nosyl-D-2,4-diaminobutyric acid |
| CAS Number | 2389078-87-7 |
| Molecular Formula | C₂₆H₂₅N₃O₈S |
| Molecular Weight | 539.56 g/mol |
Solubility Profile (Predicted)
Qualitative Solubility:
| Solvent Class | General Solubility | Examples |
| Polar Aprotic Solvents | High | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO) |
| Chlorinated Solvents | Moderate to Low | Dichloromethane (DCM) |
| Ethers | Low | Diethyl ether, Tetrahydrofuran (THF) |
| Alcohols | Low | Methanol, Ethanol |
| Water | Very Low | |
| Non-polar Solvents | Very Low | Hexanes, Toluene |
Estimated Quantitative Solubility:
The following table provides an estimated solubility range in common solvents used in peptide synthesis. These values are extrapolations and should be confirmed experimentally.
| Solvent | Estimated Solubility Range (mg/mL) | Notes |
| DMF | > 100 | Excellent solvent for coupling reactions. |
| NMP | > 100 | Similar to DMF, good for dissolving protected amino acids. |
| DCM | 10 - 50 | May require co-solvents like DMF for complete dissolution. |
| DMSO | > 100 | High dissolving power, but can be difficult to remove. |
Stability Data
Specific stability studies on this compound are not publicly documented. The stability can be inferred from the properties of its protecting groups.
General Stability Considerations:
| Condition | Expected Stability | Rationale |
| Acidic Conditions | Stable | The Fmoc group is acid-stable. The nosyl group is also stable to strong acids. |
| Basic Conditions | Labile | The Fmoc group is readily cleaved by secondary amines (e.g., piperidine). The nosyl group is generally stable to bases. |
| Thiolysis | Labile (Ns group) | The nosyl group is specifically cleaved by thiols in the presence of a base.[5][6][7] |
| Temperature | Moderate | As a general recommendation for complex organic molecules, storage at low temperatures (-20°C) is advised to prevent degradation over time. Avoid repeated freeze-thaw cycles. |
| Light | Moderate | While not exceptionally light-sensitive, storage in the dark is recommended as a standard precaution for complex organic compounds. |
Experimental Protocols
Detailed experimental protocols for the use of this compound are not widely published. However, standard protocols for Fmoc-based solid-phase peptide synthesis can be adapted.
Storage and Handling
-
Storage: Store the compound at -20°C in a tightly sealed container, protected from moisture and light.
-
Handling: Handle in a well-ventilated area, using appropriate personal protective equipment (gloves, lab coat, safety glasses). Avoid inhalation of dust.
Dissolution for SPPS
-
Weigh the required amount of this compound in a clean, dry vial.
-
Add the desired volume of a suitable solvent, typically DMF or NMP, to achieve the target concentration.
-
Vortex or sonicate briefly to ensure complete dissolution before adding to the peptide synthesizer.
Coupling Reaction in SPPS
Standard coupling protocols using activating agents such as HBTU/HOBt or HATU in the presence of a tertiary amine base (e.g., DIPEA) in DMF or NMP are applicable.
Deprotection of the Nosyl Group
The selective removal of the nosyl group is a key step to enable further modification of the side-chain amine. This is typically achieved by thiolysis.
Workflow for Nosyl Group Deprotection:
Caption: Workflow for the selective deprotection of the nosyl group.
Detailed Protocol for Nosyl Deprotection:
-
Swell the peptide-resin in DMF.
-
Prepare a solution of a thiol (e.g., 2-mercaptoethanol or thiophenol, 10-20 equivalents) and a base (e.g., DBU or DIPEA, 5-10 equivalents) in DMF.
-
Add the deprotection solution to the resin and shake at room temperature.
-
Monitor the reaction progress using a qualitative test (e.g., chloranil test for secondary amines). The reaction is typically complete within 1-4 hours.
-
Once the deprotection is complete, thoroughly wash the resin with DMF, DCM, and methanol to remove all reagents and byproducts.
Signaling Pathways and Logical Relationships
As a synthetic building block, this compound is not directly involved in biological signaling pathways. Its utility lies in the synthesis of peptides that may interact with such pathways. The logical relationship central to its use is the orthogonal deprotection strategy in peptide synthesis.
Orthogonal Protection Strategy in SPPS:
Caption: Orthogonal deprotection strategy using this compound.
This diagram illustrates that the Fmoc group can be removed for chain elongation without affecting the nosyl group, and the nosyl group can be removed for side-chain modification without affecting the Fmoc group (if present) or other acid-labile protecting groups. Finally, a strong acid like TFA is used for the global deprotection of other side-chain protecting groups and cleavage from the resin.
Conclusion
This compound is a valuable building block for the synthesis of complex peptides requiring side-chain modification. While specific quantitative data on its solubility and stability are scarce, its properties can be reliably inferred from the well-understood chemistry of its constituent protecting groups. It is expected to be highly soluble in common polar aprotic solvents used in SPPS, such as DMF and NMP. The key to its utility lies in the orthogonal stability of the Fmoc and nosyl protecting groups, allowing for selective deprotection and modification at different stages of peptide synthesis. Researchers and drug development professionals should adhere to standard handling and storage procedures for protected amino acids and perform small-scale solubility and stability tests under their specific experimental conditions.
References
An In-depth Technical Guide to N-methylated Amino Acids in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of N-methylated amino acids into peptide chains represents a powerful tool in medicinal chemistry and drug development. This modification, while seemingly subtle, can profoundly alter the physicochemical and biological properties of a peptide, offering a pathway to overcome many of the inherent limitations of peptide-based therapeutics. This technical guide provides a comprehensive overview of the synthesis, incorporation, and impact of N-methylated amino acids in Solid-Phase Peptide Synthesis (SPPS), offering detailed experimental protocols and insights for researchers in the field.
The Significance of N-Methylation in Peptide Drug Discovery
N-methylation, the substitution of the amide proton with a methyl group, imparts a range of desirable properties to peptides. These benefits stem from the localized conformational constraints and the removal of a hydrogen bond donor.
Key Advantages of N-Methylation:
-
Enhanced Proteolytic Stability: The N-methylated amide bond is resistant to cleavage by proteases, significantly increasing the in-vivo half-life of the peptide.[1][2][3]
-
Improved Pharmacokinetic Profile: N-methylation can lead to increased oral bioavailability and improved intestinal permeability.[3][4][5] This is attributed to a reduction in the polar surface area and the shielding of the polar amide backbone.
-
Increased Membrane Permeability: By masking the polar amide backbone and promoting more lipophilic conformations, N-methylation can enhance the ability of peptides to cross cellular membranes.[6][7]
-
Modulation of Conformation and Bioactivity: The steric hindrance introduced by the N-methyl group restricts the available conformational space of the peptide backbone. This can lock the peptide into a bioactive conformation, leading to increased receptor affinity and selectivity.[4][8] It can also be used to disrupt undesirable aggregation.[2][4]
Challenges in the SPPS of N-methylated Peptides
Despite the significant advantages, the incorporation of N-methylated amino acids into peptides via SPPS presents several challenges, primarily due to steric hindrance.
-
Difficult Coupling Reactions: The secondary amine of an N-methylated amino acid is a weaker nucleophile than a primary amine, and the bulky N-methyl group sterically hinders the approach of the activated carboxyl group of the incoming amino acid. This often results in low coupling yields, especially when coupling an amino acid to an N-methylated residue or when coupling two consecutive N-methylated amino acids.[4][9][10]
-
Side Reactions: The synthesis of N-methyl-rich peptides is prone to side reactions such as the formation of diketopiperazines, especially when using 2-chlorotrityl chloride resin.[9] Fragmentation between consecutive N-methylated amino acids and the loss of an N-terminal acetylated N-methylamino acid can also occur during TFA cleavage.[9][10]
-
Inaccurate Coupling Monitoring: The commonly used ninhydrin test for monitoring the completion of coupling reactions is ineffective for N-methylated amino acids as they lack a primary amine.[4]
-
Conformational Heterogeneity: N-methyl-rich peptides can exhibit multiple conformations in solution due to the slow cis-trans isomerization of the tertiary amide bonds. This can lead to complex HPLC profiles with multiple peaks, complicating purification and analysis.[9][10]
Strategies for Incorporating N-methylated Amino Acids in SPPS
Two primary strategies are employed for the incorporation of N-methylated amino acids in SPPS: the use of pre-synthesized Fmoc-N-methyl-amino acids and on-resin N-methylation.
Using Pre-synthesized Fmoc-N-methyl-amino Acids
This is the most straightforward approach, where commercially available or custom-synthesized Fmoc-protected N-methylated amino acids are used as building blocks in a standard SPPS protocol. The main challenge with this method lies in achieving efficient coupling.
To overcome the steric hindrance associated with N-methylated amino acids, highly efficient coupling reagents are required.
| Coupling Reagent | Class | Key Features & Recommendations |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Urionium Salt | Highly effective for coupling N-methylated amino acids.[4][9] Minimal pre-activation times are recommended to avoid racemization.[2] |
| PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) | Phosphonium Salt | Considered one of the most promising reagents for coupling N-methylated amino acids, especially for difficult couplings.[9][10] |
| PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole) | Phosphonium Salt | A powerful combination for sterically hindered couplings.[4][10] |
| PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | A highly reactive reagent, particularly useful for overcoming difficult couplings involving N-methylated amino acids.[4][11] |
| In situ Acid Chlorides (Triphosgene or BTC) | Acid Chloride | Converts the Fmoc-N-methyl-amino acid into a highly reactive acid chloride, which can overcome steric hindrance.[4][9] |
Table 1: Recommended Coupling Reagents for N-methylated Amino Acids in SPPS.
This protocol outlines a general procedure for the coupling of an Fmoc-N-methyl-amino acid to a growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
-
Coupling:
-
In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methyl-amino acid and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIEA) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 2-4 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Monitoring: Perform a bromophenol blue test to check for the presence of free secondary amines. A yellow color indicates complete coupling, while a blue or green color indicates incomplete coupling, requiring a recoupling step.
On-Resin N-Methylation
An alternative to using pre-synthesized building blocks is to perform the N-methylation directly on the resin-bound peptide. This can be more cost-effective and allows for the introduction of N-methylation at a late stage of the synthesis.
This method involves the reaction of a primary amine on the peptide-resin with formaldehyde to form a Schiff base, which is then reduced with a mild reducing agent like sodium cyanoborohydride to yield the N-monomethylated amine.[12]
A widely used method for on-resin N-methylation involves a three-step procedure.[13]
-
Sulfonylation: The N-terminal primary amine is protected with an ortho-nitrobenzenesulfonyl (o-NBS) group.
-
Methylation: The sulfonamide is then methylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.
-
Desulfonylation: The o-NBS protecting group is removed to reveal the N-methylated amine.
Recent studies have shown that this procedure can be significantly shortened.[13]
This protocol describes a general procedure for the on-resin N-methylation of a peptide.
-
Resin Preparation: The peptide-resin with a free N-terminal primary amine is washed and dried.
-
Sulfonylation:
-
A solution of 10 equivalents of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5 equivalents of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) in NMP is prepared.
-
The solution is added to the resin and shaken for 1-2 hours.
-
-
Washing: The resin is washed thoroughly with NMP and DCM.
-
Methylation:
-
A solution of 10 equivalents of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 10 equivalents of dimethyl sulfate in NMP is added to the resin.
-
The reaction is shaken for 1-2 hours.
-
-
Washing: The resin is washed with NMP and DCM.
-
Desulfonylation:
-
A solution of 10 equivalents of 2-mercaptoethanol and 5 equivalents of DBU in NMP is added to the resin.
-
The reaction is shaken for 30 minutes.
-
-
Washing: The resin is washed with NMP and DCM, and is now ready for the next coupling step.
Monitoring and Analysis of N-methylated Peptides
Coupling Monitoring
As the ninhydrin test is not suitable for secondary amines, the bromophenol blue test is the recommended method for monitoring the completion of coupling reactions to N-methylated amino acids.[4]
Bromophenol Blue Test Protocol:
-
Take a small sample of the resin and wash it with methanol.
-
Add a few drops of a 0.1% solution of bromophenol blue in DMF.
-
Observe the color of the resin beads.
-
Yellow: Indicates the absence of free secondary amines (complete coupling).
-
Blue or Green: Indicates the presence of free secondary amines (incomplete coupling).
-
Cleavage and Purification
Cleavage of N-methylated peptides from the resin is typically performed using a standard trifluoroacetic acid (TFA) cocktail. However, prolonged cleavage times should be avoided to minimize side reactions like fragmentation.[9][10]
Purification is generally achieved by reverse-phase high-performance liquid chromatography (RP-HPLC). As mentioned earlier, N-methyl-rich peptides may exhibit complex chromatograms with multiple peaks due to the presence of stable conformers. It may be necessary to adjust the HPLC conditions (e.g., temperature, solvent system) to achieve optimal separation.
Characterization
The final N-methylated peptide should be characterized by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its molecular weight and by analytical RP-HPLC to assess its purity. For detailed structural analysis, nuclear magnetic resonance (NMR) spectroscopy can be employed to confirm the presence and location of the N-methyl groups and to study the conformational effects of N-methylation.
Conclusion
The incorporation of N-methylated amino acids is a valuable strategy for enhancing the therapeutic potential of peptides. While the synthesis of N-methylated peptides presents unique challenges, these can be overcome through the use of optimized coupling reagents, specialized monitoring techniques, and careful control of reaction conditions. The detailed protocols and strategies outlined in this guide provide a solid foundation for researchers to successfully synthesize and utilize N-methylated peptides in their drug discovery and development efforts. The continued development of more efficient synthetic methodologies will undoubtedly further expand the application of this powerful peptide modification in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 6. Selective, On-Resin N-Methylation of Cyclic Peptides and Implications for the Discovery of Membrane Permeable Scaffolds [escholarship.org]
- 7. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-D-Dab(Me,Ns)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, such as potency, selectivity, and metabolic stability. Fmoc-D-Dab(Me,Ns)-OH, a derivative of D-diaminobutyric acid featuring N-methylation and a nosyl (Ns) protecting group on its side chain, offers unique possibilities for peptide design. The N-methyl group can enhance proteolytic stability and influence peptide conformation, while the orthogonal Ns protecting group allows for selective deprotection and subsequent functionalization of the side chain on the solid support.
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing this compound. It covers the critical steps of coupling this sterically hindered amino acid, the orthogonal deprotection of the Ns group on-resin, and the final cleavage of the peptide from the solid support.
Data Presentation
Table 1: Reagents and Solvents for SPPS
| Reagent/Solvent | Abbreviation | Purpose |
| N,N-Dimethylformamide | DMF | Primary solvent for washing and reactions |
| Dichloromethane | DCM | Solvent for washing and resin swelling |
| Piperidine | - | Reagent for Fmoc deprotection |
| N,N'-Diisopropylcarbodiimide | DIC | Coupling reagent |
| 1-Hydroxybenzotriazole | HOBt | Coupling additive to reduce racemization |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Coupling reagent for hindered amino acids |
| N,N-Diisopropylethylamine | DIPEA | Base for coupling reactions |
| Thiophenol | - | Reagent for Ns group deprotection |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | Base for Ns group deprotection |
| Trifluoroacetic acid | TFA | Reagent for final cleavage from resin |
| Triisopropylsilane | TIPS | Scavenger for final cleavage |
| Water | H₂O | Scavenger for final cleavage |
Table 2: Key Reaction Parameters
| Step | Reagents | Concentration | Time | Temperature |
| Fmoc Deprotection | 20% Piperidine in DMF | 20% (v/v) | 2 x 10 min | Room Temp. |
| Standard Amino Acid Coupling | Fmoc-AA (4 eq), DIC (4 eq), HOBt (4 eq) in DMF | - | 1-2 h | Room Temp. |
| This compound Coupling | This compound (4 eq), HATU (3.8 eq), DIPEA (8 eq) in DMF | - | 4-12 h | Room Temp. |
| On-Resin Ns Deprotection | Thiophenol (10 eq), DBU (5 eq) in DMF | - | 2 x 1 h | Room Temp. |
| Final Cleavage & Deprotection | 95% TFA, 2.5% H₂O, 2.5% TIPS | - | 2-3 h | Room Temp. |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis is performed on a suitable resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) pre-loaded with the C-terminal amino acid. The following steps constitute one cycle of amino acid addition.
1. Resin Swelling:
-
Place the resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove all traces of piperidine.
3. Amino Acid Coupling (Standard Amino Acids):
-
Dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading), HOBt (4 equivalents), and DIC (4 equivalents) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling completion using a ninhydrin test.
-
After complete coupling, wash the resin with DMF (3-5 times) and DCM (2-3 times).
Protocol for Coupling of this compound
Due to the steric hindrance of the N-methyl group, a more potent coupling reagent is required for the efficient incorporation of this compound.
1. Activation and Coupling:
-
In a separate vial, dissolve this compound (4 equivalents) and HATU (3.8 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 4-12 hours at room temperature. The extended coupling time is crucial for achieving a high coupling efficiency.
-
Monitor the reaction completion using a ninhydrin test. A negative test indicates complete coupling.
2. Washing:
-
After successful coupling, wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times).
Protocol for On-Resin Deprotection of the Nosyl (Ns) Group
The Ns group is orthogonal to the Fmoc group and can be selectively removed on the solid support to unmask the side-chain amine for further modification.
1. Deprotection Solution Preparation:
-
Prepare a solution of thiophenol (10 equivalents) and DBU (5 equivalents) in DMF.
2. Ns Deprotection Reaction:
-
Add the deprotection solution to the peptide-resin.
-
Agitate for 1 hour at room temperature.
-
Drain the solution.
-
Repeat the treatment with a fresh deprotection solution for another hour.
3. Washing:
-
Wash the resin extensively with DMF (7-10 times) to remove all traces of thiophenol and DBU.
-
Wash with DCM (3-5 times).
-
The newly liberated side-chain amine is now available for subsequent reactions if desired.
Final Cleavage and Deprotection
This final step cleaves the synthesized peptide from the resin and removes any remaining acid-labile side-chain protecting groups.
1. Resin Preparation:
-
Wash the final peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen.
2. Cleavage Cocktail:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% TIPS.
3. Cleavage Reaction:
-
Add the cleavage cocktail to the dry resin.
-
Agitate for 2-3 hours at room temperature.
4. Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: Workflow for SPPS incorporating this compound.
Caption: Orthogonal deprotection strategy of Fmoc and Ns groups.
Application Notes and Protocols: Fmoc-D-Dab(Me,Ns)-OH for Branched and Cyclic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Dab(Me,Ns)-OH is a specialized amino acid derivative designed for advanced solid-phase peptide synthesis (SPPS). Its unique structure, featuring an N-α-Fmoc group for temporary protection, a methylated γ-amino group, and an orthogonal γ-amino nosyl (Ns) protecting group, makes it an invaluable tool for the synthesis of complex peptide architectures such as branched and cyclic peptides. The D-configuration of the diaminobutyric acid (Dab) backbone can impart specific conformational properties and increased proteolytic stability to the final peptide.
The orthogonality of the protecting groups is key to its utility. The Fmoc group is labile to basic conditions (e.g., piperidine), allowing for stepwise peptide chain elongation. The nosyl group is stable to these basic conditions as well as the acidic conditions typically used for final cleavage from the resin (e.g., trifluoroacetic acid, TFA). The Ns group can be selectively removed under mild, nucleophilic conditions, typically using a thiol-based reagent. This selective deprotection of the side-chain amine allows for either the on-resin synthesis of a second peptide chain to create a branched peptide or for an intramolecular cyclization with the peptide's C-terminus or another side chain.
Key Applications
-
Synthesis of Branched Peptides: The selective deprotection of the Ns group on the Dab side chain provides a branching point for the assembly of a second peptide chain. This is particularly useful for creating synthetic vaccines, drug delivery systems, and multivalent ligands.
-
On-Resin Side-Chain Cyclization: After removal of the Ns group, the liberated side-chain amine can be reacted with an activated C-terminus or a reactive side chain of another amino acid within the sequence to form a cyclic peptide. On-resin cyclization can improve yields by minimizing intermolecular side reactions.[1]
-
Introduction of Conformational Constraints: Cyclization of peptides can rigidify their structure, leading to enhanced receptor binding affinity, selectivity, and improved metabolic stability.
-
Development of Peptide Libraries: The orthogonal nature of the protecting groups allows for the divergent synthesis of peptide libraries with variations in either the main chain or the branch.
Data Presentation
The following tables provide illustrative quantitative data for the key steps involved in the synthesis of branched and cyclic peptides using this compound. These values are representative of typical solid-phase peptide synthesis and may vary depending on the specific peptide sequence, resin, and coupling reagents used.
Table 1: Illustrative Data for Branched Peptide Synthesis
| Step | Parameter | Typical Value/Range |
| 1. Incorporation of this compound | Coupling Efficiency | >99% |
| 2. Selective Ns-Deprotection | Deprotection Efficiency | 95-99% |
| 3. Branch Elongation (per amino acid) | Coupling Efficiency | >99% |
| 4. Final Cleavage and Deprotection | Crude Peptide Purity | 70-90% |
| 5. Overall Yield (after purification) | Yield | 10-30% |
Table 2: Illustrative Data for Cyclic Peptide Synthesis
| Step | Parameter | Typical Value/Range |
| 1. Incorporation of this compound | Coupling Efficiency | >99% |
| 2. Selective Ns-Deprotection | Deprotection Efficiency | 95-99% |
| 3. On-Resin Cyclization | Cyclization Efficiency | 50-80% |
| 4. Final Cleavage and Deprotection | Crude Peptide Purity | 60-85% |
| 5. Overall Yield (after purification) | Yield | 5-25% |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Chain
This protocol describes the standard procedure for coupling an Fmoc-protected amino acid during solid-phase peptide synthesis.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) to ensure complete coupling. If the test is positive, repeat the coupling step.
-
Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
Protocol 2: Selective On-Resin Deprotection of the Nosyl (Ns) Group
This protocol is based on the Fukuyama amine synthesis methodology for the deprotection of nosylamides.
Materials:
-
Peptide-resin containing the Ns-protected Dab residue
-
2-Mercaptoethanol or Thiophenol
-
1,8-Diazabicycloundec-7-ene (DBU) or another suitable non-nucleophilic base
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF.
-
Deprotection Cocktail Preparation: Prepare a deprotection solution of 2-mercaptoethanol (10 equivalents relative to resin loading) and DBU (5 equivalents) in DMF.
-
Ns Deprotection: Add the deprotection cocktail to the resin. Agitate the mixture at room temperature. The reaction time can vary from 1 to 4 hours.
-
Monitoring: Monitor the deprotection by taking small resin samples and cleaving the peptide for LC-MS analysis.
-
Washing: Once the deprotection is complete, thoroughly wash the resin with DMF (5-7 times) and DCM (3-5 times) to remove the thiol reagent and byproducts. The resin now has a free side-chain amine ready for branching or cyclization.
Protocol 3: Synthesis of a Branched Peptide
This protocol describes the elongation of a second peptide chain from the deprotected side-chain amine of the Dab residue.
Procedure:
-
Ns Deprotection: Follow Protocol 2 to deprotect the Ns group of the Dab residue.
-
Branch Elongation: Couple the first Fmoc-protected amino acid of the branch to the deprotected side-chain amine using the coupling procedure described in Protocol 1 (steps 4-7).
-
Continue Synthesis: Continue to elongate the branch peptide chain by repeating the standard Fmoc-SPPS cycles of deprotection, coupling, and washing for each subsequent amino acid.
-
Final Cleavage: Once the synthesis of both the main chain and the branch is complete, proceed to Protocol 5 for cleavage and final deprotection.
Protocol 4: On-Resin Side-Chain to C-Terminus Cyclization
This protocol describes the intramolecular cyclization of the peptide on the solid support.
Procedure:
-
Linear Peptide Synthesis: Synthesize the linear peptide sequence on a suitable resin (e.g., Rink Amide for a C-terminal amide). The N-terminal amino acid should remain Fmoc-protected.
-
Ns Deprotection: Follow Protocol 2 to selectively deprotect the Ns group on the Dab side chain.
-
Fmoc Deprotection of N-terminus: Remove the N-terminal Fmoc group using 20% piperidine in DMF as described in Protocol 1 (step 2).
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
Add a solution of a coupling reagent (e.g., HBTU, HATU, or PyBOP, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Agitate the reaction mixture at room temperature for 4-24 hours.
-
-
Monitoring: Monitor the cyclization by cleaving a small amount of resin and analyzing the product by LC-MS.
-
Washing: After completion, wash the resin thoroughly with DMF and DCM.
-
Final Cleavage: Proceed with Protocol 5 for the final cleavage and deprotection of the cyclic peptide.
Protocol 5: Final Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups.
Materials:
-
Peptidyl-resin (dried)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage: Add the cleavage cocktail to the dried resin in a reaction vessel. Agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Isolation: Pellet the precipitated peptide by centrifugation. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and dissolved protecting groups.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Visualizations
Caption: Workflow for Branched Peptide Synthesis.
References
Application Note: Orthogonal Deprotection of the Ns Group in Fmoc-D-Dab(Me,Ns)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
In solid-phase peptide synthesis (SPPS), the use of orthogonal protecting groups is crucial for the selective modification of amino acid side chains. The Fmoc-D-Dab(Me,Ns)-OH building block is a valuable component for introducing N-methylated diaminobutyric acid residues into peptides. The fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group and is labile to basic conditions (e.g., piperidine). The nosyl (Ns, o-nitrobenzenesulfonyl) group protects the side-chain amino group and is selectively removed under mild reductive conditions using thiols, without affecting the Fmoc group. This orthogonality allows for selective deprotection and subsequent modification of the side chain on the solid support.
This application note provides a detailed protocol for the orthogonal deprotection of the Ns group from this compound, enabling selective functionalization of the side-chain amine.
Chemical Pathway
The deprotection of the nosyl group proceeds via a nucleophilic aromatic substitution mechanism. A thiol, activated by a mild base, attacks the electron-deficient aromatic ring of the nosyl group, leading to the formation of a Meisenheimer complex. This intermediate then collapses, releasing the deprotected amine and a sulfonated thiol byproduct.[1]
Caption: Chemical pathway for the deprotection of the Ns group.
Experimental Protocol
This protocol details the selective removal of the Ns group from this compound attached to a solid support.
Materials:
-
This compound loaded resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
2-Mercaptoethanol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Deprotection Solution: 10 equivalents of 2-mercaptoethanol and 5 equivalents of DBU in DMF.[2]
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the this compound loaded resin in DMF for 30 minutes.
-
Initial Wash: Drain the DMF and wash the resin three times with fresh DMF.
-
Ns Deprotection:
-
Add the deprotection solution (2-Mercaptoethanol and DBU in DMF) to the resin.
-
Shake the mixture at room temperature. Monitor the reaction progress using a qualitative test (e.g., chloranil test) for the presence of the free secondary amine. The reaction is typically complete within 2-4 hours.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly to remove residual reagents and byproducts. Perform the following washes:
-
3x with DMF
-
3x with DCM
-
3x with DMF
-
-
-
Confirmation of Deprotection: Perform a test (e.g., Kaiser test on a small sample of beads after a subsequent coupling attempt) to confirm the absence of primary amines and the presence of the newly formed secondary amine.
-
Further Synthesis: The resin is now ready for the next step in the synthesis, such as coupling another amino acid to the newly deprotected side-chain amine.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the deprotection of the Ns group. Researchers should use this as a template to record their experimental data.
| Parameter | Condition A | Condition B | Expected Outcome |
| Thiol Reagent | 2-Mercaptoethanol (10 eq) | Thiophenol (10 eq) | >95% Deprotection |
| Base | DBU (5 eq) | Diisopropylethylamine (DIEA) (5 eq) | - |
| Solvent | DMF | NMP | - |
| Reaction Time | 2 hours | 4 hours | - |
| Temperature | Room Temperature | Room Temperature | - |
| Purity (by HPLC) | >95% | >95% | High purity |
| Yield | Quantitative (on solid support) | Quantitative (on solid support) | High yield |
Experimental Workflow
The following diagram illustrates the overall workflow for the selective deprotection of the Ns group in a solid-phase synthesis context.
Caption: Workflow for the solid-phase deprotection of the Ns group.
Conclusion
The selective removal of the Ns group in the presence of an Fmoc group is a reliable and efficient method for the orthogonal functionalization of amino acid side chains. The protocol described herein, utilizing a thiol and a mild base, provides a robust procedure for researchers in peptide chemistry and drug development. The mild conditions ensure the stability of the Fmoc group and the peptide backbone, allowing for the synthesis of complex, modified peptides. The use of resin-supported thiols can also be considered to simplify the purification process by eliminating thiol-related byproducts in solution.[3][4][5]
References
Application Notes and Protocols: Selective Cleavage of the Nosyl Group in the Presence of Fmoc
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis and the development of complex molecular entities, the strategic use of protecting groups is paramount. Orthogonal protection strategies, which allow for the selective removal of one protecting group in the presence of others, are essential for efficient and successful synthesis. This document provides detailed application notes and protocols for the selective cleavage of the 2-nitrobenzenesulfonyl (nosyl, Ns) protecting group for amines, while the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group remains intact.
The nosyl group is a valuable tool for amine protection due to its strong electron-withdrawing nature, which renders the N-H proton acidic and facilitates various chemical transformations. Crucially, the Ns group can be cleaved under mild nucleophilic conditions using thiols, a process that is fully compatible with the base-sensitive Fmoc group. This orthogonality is particularly advantageous in solid-phase peptide synthesis (SPPS) and solution-phase synthesis of complex molecules where precise control over deprotection is required.
These protocols detail the use of common thiol reagents, 2-mercaptoethanol and thiophenol, for the selective removal of the nosyl group, providing researchers with reliable methods for this critical synthetic transformation.
Principle of Selective Deprotection
The selective cleavage of the nosyl group in the presence of Fmoc relies on the distinct chemical liabilities of the two protecting groups. The Fmoc group is readily cleaved by basic conditions, typically using a secondary amine like piperidine, via an E1cB elimination mechanism. In contrast, the nosyl group is stable to these conditions but is susceptible to nucleophilic aromatic substitution by soft nucleophiles like thiolates.
The mechanism of nosyl deprotection involves the attack of a thiolate anion on the aromatic ring of the nosyl group, forming a transient, colored Meisenheimer complex. This intermediate then collapses, leading to the release of the free amine and the formation of a diaryl or alkyl aryl thioether byproduct. The reaction is typically driven to completion by the use of a base to generate the more nucleophilic thiolate from the thiol.
Experimental Protocols
Materials and Reagents
-
Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether.
-
Thiol Reagents: 2-Mercaptoethanol, Thiophenol.
-
Bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Potassium Carbonate (K₂CO₃).
-
Substrate: Fmoc- and Ns-protected peptide or molecule.
-
Purification: High-Performance Liquid Chromatography (HPLC) system, appropriate columns (e.g., C18), and solvents (e.g., acetonitrile, water, trifluoroacetic acid).
Protocol 1: Selective Nosyl Cleavage using 2-Mercaptoethanol and DBU
This protocol is favored for its use of a less odorous thiol and a non-nucleophilic organic base.
Reagent Preparation:
-
Deprotection Solution: Prepare a solution of 0.1 M 2-mercaptoethanol and 0.1 M DBU in anhydrous DMF. For example, to prepare 10 mL of the solution, add 70 µL of 2-mercaptoethanol and 152 µL of DBU to 9.78 mL of anhydrous DMF.
Reaction Procedure:
-
Dissolve the Fmoc- and Ns-protected substrate in a minimal amount of DMF.
-
Add 10 equivalents of the deprotection solution to the substrate solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with water (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Proceed with purification of the crude product.
Protocol 2: Selective Nosyl Cleavage using Thiophenol and Potassium Carbonate
This protocol, adapted from the Fukuyama deprotection conditions, is highly efficient but requires handling of the more pungent thiophenol.
Reagent Preparation:
-
Thiophenol Solution: Prepare a solution of 1 M thiophenol in anhydrous DMF.
-
Base: Use solid potassium carbonate.
Reaction Procedure:
-
Dissolve the Fmoc- and Ns-protected substrate in anhydrous DMF (approximately 0.1 M).
-
Add 5 equivalents of the thiophenol solution to the reaction mixture.
-
Add 2 equivalents of solid potassium carbonate.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 30-60 minutes.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture to remove the potassium carbonate.
-
Wash the filtrate with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Proceed with purification of the crude product.
Data Presentation
The following table summarizes typical reaction conditions and observed yields for the selective cleavage of the nosyl group from various substrates while preserving the Fmoc group.
| Substrate (Example) | Thiol Reagent (eq.) | Base (eq.) | Solvent | Time (h) | Yield (%) |
| Fmoc-Ala-Ns-Gly-OMe | 2-Mercaptoethanol (10) | DBU (10) | DMF | 2 | >95 |
| Fmoc-Phe-Ns-Val-OtBu | 2-Mercaptoethanol (10) | DBU (10) | DMF | 3 | >90 |
| Fmoc-Lys(Boc)-Ns-Leu-NH₂ | Thiophenol (5) | K₂CO₃ (2) | DMF | 1 | >98 |
| Fmoc-Trp(Boc)-Ns-Ile-Resin | Thiophenol (5) | K₂CO₃ (2) | DMF | 1.5 | >95 |
Potential Side Reactions and Troubleshooting
-
Incomplete Deprotection: If the reaction does not go to completion, increase the equivalents of the thiol and base, or extend the reaction time. For sterically hindered substrates, gentle heating (e.g., 40 °C) may be beneficial.
-
Fmoc-Group Cleavage: While highly selective, prolonged reaction times or the use of strongly basic conditions may lead to minor Fmoc deprotection. It is crucial to monitor the reaction and stop it upon completion.
-
Oxidation of Thiols: Thiols can oxidize to disulfides, reducing their efficacy. It is recommended to use fresh thiol reagents and deoxygenated solvents for the reaction.
-
Racemization: The risk of racemization at the alpha-carbon is generally low under these mild conditions. However, for sensitive amino acid residues, it is advisable to keep the reaction time to a minimum.
Purification
The primary method for purifying the deprotected peptide or molecule is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) .
Typical HPLC Conditions:
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% of Mobile Phase B over 30-60 minutes is a good starting point for method development.
-
Detection: UV detection at 220 nm and 280 nm.
The thioether byproduct formed during the deprotection is typically more non-polar than the desired product and can be effectively separated by RP-HPLC.
Visualization of Experimental Workflow
Caption: Workflow for the selective cleavage of the nosyl group.
Conclusion
The selective cleavage of the nosyl group in the presence of the Fmoc group is a robust and reliable orthogonal strategy in modern organic and peptide chemistry. The protocols provided herein, utilizing readily available thiol reagents, offer efficient and high-yielding methods for this transformation. Careful consideration of the reaction conditions and appropriate purification techniques will ensure the successful synthesis of complex, multi-functionalized molecules. This approach significantly enhances the synthetic chemist's toolbox, enabling the construction of sophisticated molecular architectures for research, and drug development.
Application Notes and Protocols for Coupling Fmoc-D-Dab(Me,Ns)-OH using HATU/HBTU
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the coupling of the non-standard amino acid Fmoc-D-Dab(Me,Ns)-OH in Solid-Phase Peptide Synthesis (SPPS). The N-methylation and the presence of the o-nitrobenzenesulfonyl (nosyl, Ns) protecting group on the side chain of D-diaminobutyric acid (Dab) introduce significant steric hindrance, making efficient coupling a challenge. This note compares the use of two common aminium-based coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), providing optimized conditions to maximize coupling efficiency and minimize potential side reactions.
The nosyl group offers the advantage of being stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions of final cleavage from the resin (e.g., TFA), thus providing an orthogonal protecting strategy. It can be selectively removed under mild reductive conditions, typically using a thiol reagent.
Core Concepts and Challenges
The primary challenge in coupling this compound lies in the steric hindrance presented by the N-methyl group on the side-chain amide. N-methylated amino acids are known to have slower coupling kinetics compared to their non-methylated counterparts. The choice of coupling reagent and reaction conditions is therefore critical to drive the reaction to completion and avoid deletion sequences in the final peptide.
Key Considerations:
-
Coupling Reagent: HATU is generally considered more reactive than HBTU and is often the preferred reagent for coupling sterically hindered or N-methylated amino acids. The 7-aza-hydroxybenzotriazole (HOAt) moiety in HATU is a more effective catalyst than the hydroxybenzotriazole (HOBt) in HBTU.
-
Base: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is essential to activate the carboxylic acid and facilitate the coupling reaction without causing premature deprotection of the Fmoc group.
-
Solvent: N,N-Dimethylformamide (DMF) is the most common solvent for SPPS. In cases of difficult couplings, the use of a more polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or the addition of a chaotropic agent may be beneficial.
-
Double Coupling: For particularly difficult couplings, a second coupling cycle with fresh reagents is a common strategy to ensure complete reaction.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and resin used.
Materials
-
This compound
-
HATU or HBTU
-
DIPEA (or 2,4,6-collidine)
-
Fmoc-compatible resin (e.g., Rink Amide, Wang) with a free N-terminal amine
-
DMF (peptide synthesis grade)
-
NMP (peptide synthesis grade, optional)
-
Piperidine (20% in DMF) for Fmoc deprotection
-
DCM (dichloromethane) for washing
-
Reagents for monitoring coupling completion (e.g., Kaiser test or Chloranil test)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Thiol reagent for Ns deprotection (e.g., 2-mercaptoethanol or thiophenol) and a suitable base (e.g., DBU or DIPEA).
Protocol 1: Coupling using HATU
This protocol is recommended as the primary method due to the higher reactivity of HATU.
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. If the resin is Fmoc-protected, perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.
-
Activation of this compound: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF. Briefly pre-activate the mixture by allowing it to stand for 1-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-4 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test for primary amines, Chloranil test for secondary amines) to monitor the disappearance of the free amine on the resin.
-
Washing: Once the reaction is complete (negative test), wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Double Coupling (Optional): If the monitoring test indicates incomplete coupling, repeat steps 2-5.
Protocol 2: Coupling using HBTU
While generally less reactive for hindered couplings, HBTU can still be effective, especially with extended reaction times or double coupling.
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Activation of this compound: In a separate vessel, dissolve this compound (3-5 equivalents), HBTU (2.9-4.9 equivalents), and DIPEA (6-10 equivalents) in DMF. Pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin and agitate at room temperature for 2-6 hours.
-
Monitoring: Monitor the reaction as described in Protocol 1.
-
Washing: Wash the resin as described in Protocol 1.
-
Double Coupling: Due to the lower reactivity of HBTU, a double coupling is more likely to be necessary for this sterically hindered amino acid.
Data Presentation: Comparison of Coupling Conditions
The following table summarizes typical conditions and expected outcomes. Actual results may vary.
| Parameter | HATU Coupling | HBTU Coupling |
| Amino Acid (eq.) | 3 - 5 | 3 - 5 |
| Coupling Reagent (eq.) | 2.9 - 4.9 | 2.9 - 4.9 |
| Base (DIPEA) (eq.) | 6 - 10 | 6 - 10 |
| Solvent | DMF or NMP | DMF or NMP |
| Pre-activation Time | 1 - 5 min | 1 - 5 min |
| Reaction Time | 1 - 4 hours | 2 - 6 hours |
| Double Coupling | Often not required | Frequently recommended |
| Expected Purity | > 90% | > 85% (with double coupling) |
| Expected Yield | High | Moderate to High |
Potential Side Reactions and Mitigation
-
Guanidinylation: Uronium/aminium reagents like HATU and HBTU can react with the free N-terminal amine of the peptide chain to form a guanidinium group, which terminates the peptide extension. Mitigation: Pre-activation of the carboxylic acid before adding it to the resin is crucial. Avoid using a large excess of the coupling reagent.
-
Racemization: While generally low with aminium-based reagents, racemization can occur, especially with prolonged activation times or the use of stronger bases. Mitigation: Keep pre-activation times short and use the recommended stoichiometry of reagents.
-
Incomplete Coupling: Due to steric hindrance, incomplete coupling is the most significant risk, leading to deletion sequences. Mitigation: Use HATU, consider double coupling, and ensure efficient mixing and adequate reaction times. Monitor the reaction closely.
Deprotection of the Nosyl (Ns) Group
The Ns group is orthogonal to both Fmoc and acid-labile side-chain protecting groups. It can be removed on-resin or after cleavage of the peptide.
On-Resin Deprotection Protocol:
-
Wash the peptide-resin with DMF.
-
Prepare a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in DMF.
-
Treat the resin with the deprotection solution for 2 x 30 minutes.
-
Wash the resin thoroughly with DMF and DCM.
Visualizations
Experimental Workflow for Coupling this compound
Caption: Workflow for SPPS incorporating this compound.
Logical Relationship of Reagents in Coupling Reaction
Caption: Reagent interactions during the coupling reaction.
Conclusion
The successful incorporation of this compound into a peptide sequence is achievable with careful selection of coupling reagents and optimization of reaction conditions. HATU is the recommended coupling reagent due to its superior performance with sterically hindered N-methylated amino acids. Close monitoring of the coupling reaction and the potential need for double coupling are essential to ensure high-purity final products. The orthogonal nature of the nosyl protecting group provides valuable flexibility in the synthesis of complex peptides.
Step-by-step guide for incorporating "Fmoc-D-Dab(Me,Ns)-OH" into peptides
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the incorporation of the non-proteinogenic amino acid Fmoc-D-Dab(Me,Ns)-OH into peptides using solid-phase peptide synthesis (SPPS). This specialized building block, N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-methyl-N-gamma-(2-nosyl)-D-diaminobutyric acid, offers unique possibilities for peptide modification and the development of novel peptide-based therapeutics. The orthogonal protecting group strategy, employing the base-labile Fmoc group for the alpha-amino group and the thiol-labile nosyl (Ns) group for the side-chain, allows for selective deprotection and subsequent modification of the Dab side chain.
Introduction
This compound is a valuable tool in peptide chemistry, enabling the synthesis of peptides with tailored properties. The D-configuration of the diaminobutyric acid (Dab) backbone can enhance proteolytic stability, a crucial attribute for therapeutic peptides. The N-methylation of the side-chain amino group can influence the peptide's conformation and binding affinity. Furthermore, the nosyl (Ns) protecting group on the side chain can be selectively removed on the solid support, providing a handle for site-specific modifications such as labeling, cyclization, or the attachment of other functional moieties. This application note details the protocols for the successful incorporation of this compound and the subsequent selective deprotection of the Ns group.
Data Presentation
For effective comparison and reproducibility, all quantitative data related to the synthesis should be meticulously recorded. A template for such data collection is provided below.
| Parameter | Value |
| Resin Type and Substitution | |
| Scale of Synthesis (mmol) | |
| Coupling Efficiency of this compound (%) | |
| Ns-Deprotection Efficiency (%) | |
| Final Peptide Purity (by HPLC, %) | |
| Overall Yield (mg and %) |
Experimental Protocols
The following protocols outline the step-by-step procedure for incorporating this compound into a peptide sequence using a standard Fmoc/tBu solid-phase synthesis strategy.
Materials and Reagents
-
This compound
-
Fmoc-compatible solid support (e.g., Rink Amide resin)
-
Standard Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base for coupling (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Ns deprotection solution: 0.5 M 2-mercaptoethanol and 0.5 M 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH), Diethyl ether
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol describes the general cycle for elongating the peptide chain.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the Fmoc deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 3 minutes, then drain.
-
Add fresh Fmoc deprotection solution and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin substitution) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add the base (DIPEA, 6-10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
Protocol 2: Incorporation of this compound
Follow the standard coupling procedure described in Protocol 1, using this compound as the amino acid to be incorporated. Due to the potential for steric hindrance, a longer coupling time or the use of a more potent coupling agent like HATU may be beneficial.
Protocol 3: On-Resin Selective Deprotection of the Ns Group
This crucial step allows for the selective deprotection of the Dab side chain while the peptide is still attached to the resin. This procedure is orthogonal to the standard Fmoc/tBu strategy.
-
Resin Preparation: After the desired peptide sequence is assembled, ensure the N-terminal amino acid is Fmoc-protected. Wash the resin with DMF.
-
Ns Deprotection:
-
Prepare the Ns deprotection solution: 0.5 M 2-mercaptoethanol and 0.5 M DBU in DMF.
-
Add the Ns deprotection solution to the resin.
-
Agitate for 5-10 minutes at room temperature. Repeat this step 2-3 times with fresh solution.
-
Monitor the deprotection progress by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.
-
-
Washing: After complete deprotection, drain the solution and wash the resin extensively with DMF (at least 7-10 times) to remove all traces of the thiol and DBU.
Protocol 4: Side-Chain Modification (Optional)
With the Ns group removed, the free secondary amine on the Dab side chain is now available for further modification (e.g., acylation, alkylation, attachment of a fluorescent label). Standard coupling or alkylation procedures can be employed, followed by thorough washing.
Protocol 5: Final Cleavage and Deprotection
-
Final Fmoc Deprotection: If the N-terminus is Fmoc-protected, perform a final Fmoc deprotection as described in Protocol 1.
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and MeOH, and then dry it under vacuum.
-
Cleavage:
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the dry resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Visualizations
The following diagrams illustrate the key workflows and chemical transformations involved in the process.
On-Resin Deprotection of Ns Group from Fmoc-D-Dab(Me,Ns)-OH: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the selective on-resin deprotection of the 2-nitrobenzenesulfonyl (Ns) group from the side chain of Nα-Fmoc-Nγ-methyl-Nγ-(2-nitrobenzenesulfonyl)-D-α,γ-diaminobutyric acid (Fmoc-D-Dab(Me,Ns)-OH) during solid-phase peptide synthesis (SPPS). This procedure is critical for the site-specific modification of the γ-amino group of the Dab residue while the peptide remains attached to the solid support.
Introduction
The use of orthogonal protecting groups is a cornerstone of modern solid-phase peptide synthesis, enabling the synthesis of complex peptides with diverse functionalities. The Ns group is a valuable protecting group for amines due to its stability to the acidic conditions used for Boc group removal and the basic conditions for Fmoc group removal. Its selective removal can be achieved under mild conditions using a thiol and a base, allowing for subsequent on-resin modifications such as cyclization, branching, or conjugation. This protocol outlines a reliable method for the on-resin cleavage of the Ns group from a peptide containing the this compound residue.
Data Summary
The following table summarizes the key quantitative parameters for the on-resin Ns-deprotection protocol. These values are starting points and may require optimization based on the specific peptide sequence and resin.
| Parameter | Value | Units | Notes |
| Resin Swelling Time | 30 - 60 | minutes | In Dichloromethane (DCM) followed by Dimethylformamide (DMF). |
| Deprotection Reagent 1 | 2-mercaptoethanol | 10 | equivalents |
| Deprotection Reagent 2 | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 5 | equivalents |
| Solvent | N-Methyl-2-pyrrolidone (NMP) or DMF | - | - |
| Reaction Time | 2 x 30 | minutes | The deprotection step is performed twice. |
| Washing Solvents | NMP (or DMF), DCM | - | Extensive washing is crucial to remove reagents and byproducts. |
Experimental Protocol
This protocol assumes the peptide has been synthesized on a solid support using standard Fmoc-based SPPS, and the N-terminal Fmoc group of the this compound residue (or a subsequent residue) has been removed.
Materials
-
Peptide-resin containing the this compound residue
-
Dichloromethane (DCM), peptide synthesis grade
-
Dimethylformamide (DMF), peptide synthesis grade
-
N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade (recommended)
-
2-mercaptoethanol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Solid-phase synthesis vessel
-
Inert gas (Nitrogen or Argon)
Procedure
-
Resin Swelling and Washing:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Wash the resin with DMF (3 x volume for 1 minute).
-
-
Preparation of Deprotection Solution:
-
Prepare a deprotection solution consisting of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP or DMF. For example, for a 0.1 mmol synthesis, this would be approximately 70 µL of 2-mercaptoethanol and 75 µL of DBU in 2 mL of NMP.
-
Note: Prepare this solution fresh just before use.
-
-
Ns-Group Deprotection:
-
Drain the DMF from the resin.
-
Add the freshly prepared deprotection solution to the resin.
-
Agitate the mixture under an inert atmosphere for 30 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the deprotection step one more time with a fresh portion of the deprotection solution for 30 minutes.
-
-
Resin Washing:
-
After the final deprotection step, drain the solution and wash the resin extensively to remove all traces of the reagents and the cleaved Ns-group byproducts.
-
Wash with NMP or DMF (5 x volume for 1 minute).
-
Wash with DCM (3 x volume for 1 minute).
-
The resin is now ready for the next step in the synthesis, such as coupling of the next amino acid or on-resin modification of the deprotected Dab side chain.
-
-
Optional: Cleavage and Analysis
-
To confirm the successful deprotection, a small amount of resin can be cleaved using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).[1]
-
The cleaved peptide can then be analyzed by HPLC and mass spectrometry to verify the removal of the Ns group.
-
Experimental Workflow Diagram
Caption: Workflow for the on-resin Ns-deprotection of this compound.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship of the protecting groups and the deprotection steps in the context of Fmoc-based SPPS.
Caption: Orthogonal protecting group strategy in Fmoc-SPPS.
References
Application Notes and Protocols for Fmoc-D-Dab(Me,Ns)-OH in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Dab(Me,Ns)-OH is a specialized, orthogonally protected amino acid derivative designed for advanced applications in solid-phase peptide synthesis (SPPS). Its unique structural features offer peptide chemists precise control over the incorporation of key modifications that can significantly enhance the therapeutic potential of peptide-based drug candidates. This document provides detailed application notes and experimental protocols for the effective utilization of this compound in drug discovery and development programs.
The incorporation of a D-amino acid, specifically D-2,4-diaminobutyric acid (D-Dab), confers resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the resulting peptide.[1] The N-methylation of the side-chain amine can further improve pharmacokinetic properties by enhancing metabolic stability and membrane permeability.[2][3][4] The nosyl (Ns) protecting group on the N-methylated side-chain amine is labile to mild thiol-based reagents, allowing for selective deprotection and subsequent functionalization on the solid support. This orthogonal protection strategy enables the synthesis of complex peptide architectures, such as branched or cyclic peptides, and the site-specific conjugation of payloads or imaging agents.
Key Applications in Drug Discovery
The unique characteristics of this compound make it a valuable building block for the synthesis of a variety of peptide-based therapeutics, including:
-
Antimicrobial Peptides (AMPs): The introduction of D-amino acids and N-methylation can enhance the stability and efficacy of AMPs. The positively charged side chain of Dab at physiological pH can contribute to the interaction with negatively charged bacterial membranes.
-
Constrained Peptides and Peptidomimetics: The Ns-protected side chain serves as a handle for on-resin cyclization or branching, leading to the synthesis of conformationally constrained peptides. Such peptides can mimic protein secondary structures and act as potent inhibitors of protein-protein interactions (PPIs).
-
Enzyme Inhibitors: The specific stereochemistry and modifications offered by this building block can be exploited to design potent and selective enzyme inhibitors with improved pharmacokinetic profiles.
-
Targeted Drug Conjugates: The orthogonal deprotection of the Ns group allows for the site-specific attachment of cytotoxic drugs, radioisotopes, or imaging agents to a targeting peptide.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₆H₂₅N₃O₈S |
| Molecular Weight | 539.56 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |
| Storage | Store at -20°C |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via Automated Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the standard procedure for coupling this compound to a growing peptide chain on a solid support using an automated peptide synthesizer.
Materials:
-
This compound
-
Rink Amide resin (or other suitable resin)
-
SPPS-grade Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU/HOBt or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Kaiser test kit
Instrumentation:
-
Automated peptide synthesizer
-
Lyophilizer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue color) indicates successful Fmoc deprotection.
-
Coupling:
-
Prepare the coupling solution by dissolving this compound (3-5 equivalents), HBTU/HOBt or HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Add the coupling solution to the reaction vessel containing the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. Note: Coupling of N-methylated amino acids can be slower than standard amino acids.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow/colorless) indicates successful coupling. If the test is positive, repeat the coupling step.
-
Capping (Optional): To block any unreacted amines, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-9 for the subsequent amino acids in the peptide sequence.
-
Final Fmoc Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin with DMF (5 times), DCM (5 times), and MeOH (3 times).
-
Drying: Dry the resin under vacuum.
Illustrative Coupling Efficiency:
| Coupling Reagent | Activation Time | Coupling Time | Estimated Yield (%) |
| HBTU/HOBt/DIPEA | 5 min | 2 hours | 85-95 |
| HATU/DIPEA | 2 min | 1.5 hours | 90-98 |
| DIC/Oxyma | 5 min | 2 hours | 80-90 |
Note: These are illustrative values. Actual yields should be determined experimentally and may vary depending on the sequence and coupling conditions.
Protocol 2: On-Resin Deprotection of the Nosyl (Ns) Group
This protocol describes the selective removal of the Ns protecting group from the side chain of the D-Dab(Me) residue while the peptide is still attached to the solid support.
Materials:
-
Peptide-resin containing the D-Dab(Me,Ns) residue
-
SPPS-grade Dimethylformamide (DMF)
-
Thiophenol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection Cocktail: Prepare the Ns-deprotection cocktail: Thiophenol (10 equivalents) and DBU (5 equivalents) in DMF.
-
Deprotection Reaction: Add the deprotection cocktail to the resin and gently agitate at room temperature. Monitor the reaction progress by taking small resin samples and analyzing the deprotection via LC-MS after cleavage of the sample. The reaction is typically complete within 1-4 hours.
-
Washing: Once the deprotection is complete, thoroughly wash the resin with DMF (5-7 times) to remove the deprotection reagents and byproducts.
-
Confirmation: A small sample of the resin can be cleaved and analyzed by LC-MS to confirm the complete removal of the Ns group.
Illustrative Ns-Deprotection Yield:
| Reagent System | Time | Temperature | Estimated Yield (%) |
| Thiophenol, DBU in DMF | 1-4 h | Room Temp | >95 |
| 2-Mercaptoethanol, DBU in NMP | 2-6 h | Room Temp | >90 |
Note: These are illustrative values. Reaction conditions and yields should be optimized for each specific peptide sequence.
Protocol 3: Peptide Cleavage from Resin and Purification
This protocol describes the final cleavage of the peptide from the solid support and its subsequent purification.
Materials:
-
Dry peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
-
Cold diethyl ether
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
TFA (for HPLC)
Instrumentation:
-
Rotary evaporator
-
Centrifuge
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Lyophilizer
Procedure:
-
Cleavage: Treat the dry peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitation: Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Pelleting: Centrifuge the mixture to pellet the crude peptide.
-
Washing: Wash the peptide pellet with cold diethyl ether (2-3 times).
-
Drying: Air-dry the crude peptide pellet.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).
-
Purify the peptide by preparative reverse-phase HPLC using a suitable gradient of ACN in water with 0.1% TFA.
-
-
Lyophilization: Collect the fractions containing the pure peptide and lyophilize to obtain the final product as a white fluffy powder.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Workflow for SPPS incorporating this compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting "Fmoc-D-Dab(Me,Ns)-OH" Coupling
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor coupling efficiency with the sterically hindered amino acid "Fmoc-D-Dab(Me,Ns)-OH" during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is "this compound" considered a "difficult" amino acid to couple?
A1: "this compound" presents significant steric hindrance due to two key structural features:
-
N-methylation: The methyl group on the gamma-nitrogen atom restricts the conformational flexibility around the amide bond being formed.
-
Nosyl (Ns) protecting group: The bulky 4-nitrobenzenesulfonyl group on the gamma-nitrogen further increases steric bulk, hindering the approach of the activated carboxyl group to the free amine of the growing peptide chain.
This combined steric hindrance can lead to slower reaction kinetics and incomplete coupling reactions.
Q2: What are the typical signs of poor coupling efficiency?
A2: Poor coupling can be identified by:
-
A positive Kaiser test (ninhydrin test) after the coupling step, indicating the presence of unreacted free primary amines on the resin. Note that the Kaiser test is not suitable for N-terminal proline or other secondary amines.
-
The appearance of deletion sequences (peptides missing the intended amino acid) in the final crude product upon analysis by mass spectrometry (MS).
-
Low overall yield of the desired peptide.
Q3: Can I use standard coupling reagents like DIC/HOBt?
A3: While DIC/HOBt is a common and effective coupling cocktail for many standard amino acids, it often proves insufficient for highly hindered amino acids like "this compound" and may result in very low yields. More potent activating agents are generally required.
Q4: Is a single coupling reaction always sufficient?
A4: For sterically hindered residues, a single coupling reaction, even with extended reaction times, may not be enough to drive the reaction to completion. A "double coupling" strategy, where the coupling step is repeated with a fresh solution of the activated amino acid, is a common and effective approach to improve efficiency.
Q5: How does temperature affect the coupling of this amino acid?
A5: Increased temperature can enhance the rate of coupling for sterically hindered amino acids. Microwave-assisted SPPS, which utilizes elevated temperatures, has been shown to be particularly effective in driving difficult couplings to completion. However, elevated temperatures can also increase the risk of side reactions, such as racemization, so a balance must be found.
Troubleshooting Guide
Issue: Low Coupling Efficiency Observed (Positive Kaiser Test / Deletion Products)
This is the most common issue when working with "this compound". The following sections provide a systematic approach to troubleshooting and improving coupling outcomes.
The choice of coupling reagent is critical. For sterically hindered amino acids, uronium or phosphonium salt-based reagents are generally more effective than carbodiimides alone.
Recommended Reagents:
| Coupling Reagent | Additive | Key Advantages |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | HOAt (1-Hydroxy-7-azabenzotriazole) or DIEA/NMM | Generally considered one of the most effective reagents for hindered couplings. Fast reaction rates and low racemization. |
| HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) | HOBt (1-Hydroxybenzotriazole) or DIEA/NMM | A widely used and effective reagent, though slightly less reactive than HATU. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | DIEA/NMM | A phosphonium salt-based reagent, known for its high reactivity. Byproducts are less hazardous than those of its predecessor, BOP. |
| COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | DIEA/NMM | A third-generation uronium salt based on OxymaPure, which offers high efficiency and improved safety (non-explosive). |
DIEA: N,N-Diisopropylethylamine, NMM: N-Methylmorpholine
Experimental Protocol: Standard Coupling with HATU
-
Resin Preparation: Swell the resin-bound peptide in N,N-Dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation Solution: In a separate vessel, dissolve "this compound" (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and HOAt (3-5 equivalents) in DMF.
-
Activation: Add DIEA or NMM (6-10 equivalents) to the activation solution and allow to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF.
If a single coupling for 2-4 hours still results in a positive Kaiser test, a double coupling is recommended.
Experimental Protocol: Double Coupling
-
Perform the first coupling as described in the "Standard Coupling with HATU" protocol for 1-2 hours.
-
Drain the reaction vessel.
-
Without an intermediate washing step, add a freshly prepared and pre-activated solution of "this compound", coupling reagent, and base.
-
Allow the second coupling to proceed for another 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the reaction.
-
Wash the resin thoroughly with DMF.
Microwave energy can significantly accelerate coupling reactions, especially for hindered amino acids.
Experimental Protocol: Microwave-Assisted Coupling
-
Follow the preparation and activation steps as for a standard coupling.
-
Place the reaction vessel in a microwave peptide synthesizer.
-
Perform the coupling at an elevated temperature, typically between 50°C and 75°C, for a duration of 5-30 minutes. The optimal time and temperature will depend on the specific instrument and peptide sequence.
-
After the microwave program is complete, perform a Kaiser test.
For particularly difficult sequences, increasing the concentration of the reactants can favor the forward reaction.
Recommendations:
-
Increase the equivalents of "this compound" and the coupling reagents from the standard 3-5 equivalents up to 5-7 equivalents.
-
Use a minimal amount of solvent to increase the molar concentration of the reactants.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor coupling efficiency of "this compound".
Signaling Pathway for Reagent Selection
The choice of coupling reagent is a critical first step. This diagram outlines the decision-making process.
Technical Support Center: Ns Group Deprotection in the Presence of Fmoc
Welcome to the technical support center for orthogonal protecting group strategies. This resource provides detailed guidance on the selective cleavage of the 2-nitrobenzenesulfonyl (Ns) protecting group while preserving the integrity of the fluorenylmethyloxycarbonyl (Fmoc) group.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the selective cleavage of the Ns group without affecting the Fmoc group?
A1: The selective removal of the Ns group in the presence of an Fmoc group is based on the principle of orthogonal protection. This strategy utilizes protecting groups that are removed under distinct chemical conditions. The Ns group is labile to nucleophilic attack by thiols under mild basic conditions, while the Fmoc group is stable under these conditions but is cleaved by strong bases like piperidine.
Q2: What are the standard reagents for selective Ns group deprotection?
A2: The most common method for Ns group removal is treatment with a thiol, such as thiophenol, and a mild base, like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN).
Q3: Will the conditions for Ns group removal lead to premature cleavage of the Fmoc group?
A3: No, the standard conditions for Ns deprotection are specifically chosen for their compatibility with the Fmoc group. The mild bases used, such as potassium carbonate, are not strong enough to initiate the β-elimination mechanism required for Fmoc group removal. The Fmoc group is robust under these nucleophilic thiol/base conditions.
Q4: Can I use other thiols besides thiophenol for Ns cleavage?
A4: Yes, other thiols like β-mercaptoethanol can also be effective. However, thiophenol is widely cited and known for its efficiency in this reaction. The choice of thiol may influence reaction times and efficiency, so it is advisable to consult literature specific to your substrate.
Q5: How can I monitor the progress of the Ns deprotection reaction?
A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The disappearance of the starting material (Ns-protected compound) and the appearance of the deprotected product will indicate the reaction's progression.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Ns group cleavage | 1. Insufficient amount of thiol or base. 2. Low reaction temperature. 3. Inadequate reaction time. 4. Poor quality of reagents. | 1. Increase the equivalents of thiol and base (typically 2-5 equivalents of thiol and 2-3 equivalents of base). 2. Gently warm the reaction mixture (e.g., to 40-50 °C) if the substrate is sterically hindered, but monitor for any potential side reactions. 3. Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed. 4. Use freshly opened or purified reagents. |
| Partial Fmoc group cleavage | 1. Use of a base that is too strong. 2. Contamination of reagents with stronger bases. 3. Prolonged reaction at elevated temperatures. | 1. Ensure a mild base like K₂CO₃ or Cs₂CO₃ is used. Avoid stronger bases like DBU or piperidine. 2. Use high-purity solvents and reagents. 3. If heating is necessary, do so cautiously and for the minimum time required. |
| Formation of side products | 1. Oxidation of the thiol reagent. 2. Side reactions with other functional groups on the substrate. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. If your substrate contains other sensitive functional groups, a careful evaluation of their stability under the reaction conditions is necessary. Consider protecting other reactive sites if needed. |
| Difficulty in product purification | 1. Excess thiol and its disulfide byproducts. 2. Residual base. | 1. After the reaction, perform an aqueous workup with a mild acid (e.g., dilute HCl) to remove the base and basic byproducts. 2. Use an appropriate extraction solvent. 3. Employ column chromatography for purification, selecting a solvent system that effectively separates the product from the thiol-related impurities. |
Experimental Protocols
Protocol 1: Standard Ns Group Deprotection
This protocol describes a general procedure for the selective cleavage of a nosyl group from an amine in the presence of an Fmoc group.
Materials:
-
Ns-protected compound
-
Thiophenol (PhSH)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the Ns-protected compound (1 equivalent) in DMF.
-
Add potassium carbonate (2-3 equivalents) to the solution.
-
Add thiophenol (2-5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the deprotected amine.
| Parameter | Value |
| Substrate Concentration | 0.1 - 0.5 M in DMF |
| Thiophenol (equivalents) | 2 - 5 |
| Potassium Carbonate (equivalents) | 2 - 3 |
| Reaction Temperature | Room Temperature |
| Typical Reaction Time | 1 - 4 hours |
Visual Guides
Logical Relationship of Orthogonal Deprotection
Caption: Orthogonal deprotection of Ns and Fmoc groups.
Experimental Workflow for Selective Ns Cleavage
Caption: Workflow for selective Ns group deprotection.
Common side reactions with "Fmoc-D-Dab(Me,Ns)-OH" in SPPS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-D-Dab(Me,Ns)-OH in Solid-Phase Peptide Synthesis (SPPS).
Section 1: Troubleshooting Guide
This section addresses specific issues that may be encountered during SPPS using this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Incomplete Coupling to the Amino Acid Following this compound | - Steric Hindrance: The N-methyl group on the Dab side chain, in addition to the bulky Ns protecting group, can sterically hinder the incoming activated amino acid.[1][2] - Secondary Amine Reactivity: The secondary amine of the N-methylated residue is less nucleophilic than a primary amine, leading to slower coupling kinetics.[1] | - Extended Coupling Times: Double or triple the standard coupling time for the residue being coupled to the N-terminal of the this compound containing peptide. - Use of Stronger Coupling Reagents: Employ more potent coupling reagents such as HATU, HCTU, or PyAOP.[2] - Elevated Temperature: Perform the coupling reaction at an elevated temperature (e.g., 50°C) if your instrumentation allows and the peptide sequence is not prone to racemization. |
| 2. Low Yield of the Desired Peptide | - Aggregation: Sequences containing N-methylated amino acids can be prone to aggregation, leading to incomplete reactions. - Premature Cleavage/Side Reactions during Fmoc Deprotection: While the Ns group is stable to piperidine, prolonged or repeated exposure to basic conditions could potentially lead to unforeseen side reactions, although this is not widely documented for this specific residue. | - Incorporate Backbone Modifications: Introduce pseudoproline dipeptides or other backbone modifications to disrupt aggregation. - Optimize Fmoc Deprotection: Use a minimal but sufficient piperidine treatment time (e.g., 2 x 5 minutes) to avoid prolonged exposure to basic conditions. Consider using a milder base like piperazine if issues persist. |
| 3. Unidentified Side Products After Ns Group Removal | - Incomplete Ns Deprotection: Insufficient reaction time or inadequate concentration of the thiol reagent can lead to incomplete removal of the Ns group. - Side Reactions during Thiolysis: Thiol reagents can sometimes participate in side reactions, such as disulfide bond formation if not handled under inert conditions, or reaction with other sensitive functionalities in the peptide. | - Optimize Ns Deprotection Conditions: Ensure a sufficient excess of the thiol reagent (e.g., 10-20 equivalents of β-mercaptoethanol or thiophenol) and an appropriate base (e.g., DBU or DIPEA) are used. Allow for adequate reaction time (typically 1-2 hours). - Use of Scavengers: Include scavengers in the cleavage cocktail to trap reactive species. - Perform Reactions under Inert Atmosphere: Conduct the deprotection under a nitrogen or argon atmosphere to minimize oxidation. |
| 4. Diketopiperazine Formation | - N-methylated amino acids, particularly at the C-terminus of a dipeptide attached to the resin, can promote diketopiperazine formation during Fmoc deprotection of the second amino acid.[3] | - Use of 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is more sterically hindered and can reduce the likelihood of diketopiperazine formation. - Coupling of a Dipeptide: Instead of coupling the next single amino acid, couple a pre-formed dipeptide to minimize the time the N-terminal amine is exposed. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in SPPS?
A1: The primary challenges associated with the use of this compound are related to the steric hindrance and reduced nucleophilicity of the N-methylated side-chain amine.[1][2] This can lead to slower and less efficient coupling of the subsequent amino acid. Additionally, N-methylated residues can increase the propensity for peptide aggregation and may promote diketopiperazine formation in certain sequences.[3]
Q2: How is the Ns (nosyl) protecting group removed from the Dab side chain?
A2: The Ns group is typically removed by thiolysis. This is an orthogonal deprotection strategy to the acid-labile side-chain protecting groups and the base-labile Fmoc group. Common reagents for Ns removal include a thiol, such as β-mercaptoethanol or thiophenol, in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF).
Q3: Are there any known side reactions specifically associated with the N-methyl-N-nosyl moiety during standard Fmoc-SPPS steps?
A3: While specific side reactions for the combined N-methyl-N-nosyl group on a Dab side chain are not extensively documented in readily available literature, potential issues can be extrapolated. The electron-withdrawing nature of the Ns group should protect the N-methyl amine from participating in unwanted side reactions during coupling steps. The primary concern remains the steric bulk impacting the subsequent coupling efficiency. During Fmoc deprotection with piperidine, the Ns group is generally stable.
Q4: Can the N-methylation on the Dab side chain influence the conformation of the peptide?
A4: Yes, N-methylation introduces a tertiary amide bond within the peptide side chain upon acylation, which can significantly impact the local and global conformation of the peptide. This can affect the peptide's solubility, aggregation propensity, and ultimately its biological activity.
Section 3: Experimental Protocols
Protocol 1: Coupling of the Amino Acid Following this compound
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Pre-activation: In a separate vessel, dissolve the incoming Fmoc-protected amino acid (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling: Add the pre-activated amino acid solution to the resin. Agitate for a minimum of 2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step with fresh reagents.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
Protocol 2: On-Resin Deprotection of the Ns Group
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection Cocktail: Prepare a solution of β-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in DMF.
-
Deprotection Reaction: Add the deprotection cocktail to the resin and agitate at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS.
-
Washing: Once the deprotection is complete, wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
Section 4: Visualizations
Caption: SPPS workflow incorporating this compound.
Caption: Potential side reaction pathways with this compound.
References
Preventing racemization of "Fmoc-D-Dab(Me,Ns)-OH" during activation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of Fmoc-D-Dab(Me,Ns)-OH during the activation step of solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Minimizing Racemization of this compound
Issue: Significant racemization of this compound is observed during peptide coupling, leading to diastereomeric impurities in the final peptide product.
Root Causes and Solutions:
The N-methylated backbone and the electron-withdrawing nosyl (Ns) protecting group on the side chain of this compound can increase its susceptibility to racemization during carboxyl group activation. The primary mechanism involves the formation of a planar oxazolone intermediate, which can be protonated from either side, leading to a loss of stereochemical integrity.
Follow this troubleshooting guide to mitigate racemization:
-
Review Your Activation Method: The choice of coupling reagent and additives is the most critical factor in controlling racemization.
-
Problem: Use of high-energy activation reagents like HATU or HBTU in the presence of a strong, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). This combination can accelerate the formation of the unstable oxazolone intermediate.
-
Solution: Switch to a less aggressive activation method. Carbodiimide-based activation in the presence of a racemization-suppressing additive is highly recommended. The combination of N,N'-diisopropylcarbodiimide (DIC) with ethyl (hydroxyimino)cyanoacetate (OxymaPure®) or 1-hydroxybenzotriazole (HOBt) is a proven method to minimize racemization.[1][2]
-
-
Optimize Pre-activation Time: Prolonged exposure of the activated amino acid to the basic coupling environment increases the window for racemization.
-
Problem: Long pre-activation times before addition to the resin-bound amine.
-
Solution: Employ an in situ activation protocol where the coupling reagents are added directly to the reaction vessel containing the resin and the amino acid.[3][4] This ensures that the activated species is consumed as it is formed, minimizing its lifetime and the opportunity for racemization. If pre-activation is necessary, keep the time as short as possible (e.g., 1-2 minutes).
-
-
Control the Reaction Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for racemization.
-
Problem: Performing the coupling reaction at elevated temperatures, which may be used to overcome aggregation or slow coupling kinetics.
-
Solution: Conduct the coupling of this compound at a reduced temperature. Starting at 0°C and allowing the reaction to slowly warm to room temperature can significantly reduce the rate of racemization. For particularly sensitive couplings, maintaining the reaction at 0-4°C for a longer duration may be beneficial.
-
-
Evaluate the Base Used: The choice and stoichiometry of the base can influence the rate of racemization.
-
Problem: Using an excess of a strong, sterically hindered base like DIPEA.
-
Solution: If a base is required with your chosen coupling reagents, consider using a weaker or more sterically hindered base like N-methylmorpholine (NMM) or sym-collidine.[5] Also, use the minimum amount of base necessary to facilitate the reaction.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly prone to racemization?
A1: Several factors contribute to the increased risk of racemization for this derivative:
-
N-methylation: The methyl group on the amide nitrogen can sterically hinder the approach of the incoming amine, slowing down the desired coupling reaction and allowing more time for the competing racemization pathway.
-
Nosyl (Ns) Group: The electron-withdrawing nature of the nosyl group on the side-chain can increase the acidity of the alpha-proton, making it more susceptible to abstraction and subsequent racemization.
-
Activation: The activation of the carboxyl group to form a highly reactive species is a prerequisite for peptide bond formation, but this activated intermediate is also what is susceptible to racemization.[1]
Q2: What is the recommended standard protocol for activating this compound with minimal racemization?
A2: The recommended starting point is the use of DIC and a racemization-suppressing additive like OxymaPure® or HOBt with in situ activation at a controlled temperature. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: Can I use uronium-based coupling reagents like HATU or HBTU for this compound?
A3: While HATU and HBTU are highly efficient coupling reagents, they are also known to cause higher levels of racemization, especially for sensitive amino acids.[1][6] Their use should be avoided for incorporating this compound unless other methods have failed to achieve satisfactory coupling efficiency. If they must be used, it is crucial to use a weaker base than DIPEA and to minimize the activation time.
Q4: How can I detect and quantify the level of racemization?
A4: Racemization can be detected by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) analysis of the final peptide after cleavage and purification. The peptide is typically hydrolyzed to its constituent amino acids, which are then derivatized with a chiral reagent before analysis. The resulting diastereomers can be separated and quantified.
Quantitative Data on Racemization
The following table summarizes typical racemization levels observed for sensitive amino acids with different coupling reagent combinations. While specific data for this compound is not extensively published, these values provide a general guideline for reagent selection.
| Coupling Reagent Combination | Base | Typical % D-Isomer (Racemization) |
| DIC/OxymaPure® | - | < 1% |
| DIC/HOBt | - | < 2% |
| HBTU/DIPEA | DIPEA | 5-15% |
| HATU/DIPEA | DIPEA | 5-20% |
| DEPBT | DIPEA | < 2% |
Note: These are representative values and the actual extent of racemization can vary depending on the specific sequence, reaction conditions, and the N-terminal amino acid on the resin.
Experimental Protocols
Protocol 1: Recommended Low-Racemization Activation using DIC/OxymaPure®
This protocol is designed to minimize the racemization of this compound during coupling.
-
Resin Swelling and Deprotection:
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino group of the resin-bound peptide using 20% piperidine in DMF.
-
-
Amino Acid and Reagent Preparation (for a 0.1 mmol scale synthesis):
-
In a separate vial, dissolve 4 equivalents of this compound (0.4 mmol) and 4 equivalents of OxymaPure® (0.4 mmol) in a minimal amount of DMF.
-
-
Coupling Reaction (In Situ Activation):
-
Wash the deprotected resin thoroughly with DMF.
-
Add the solution of this compound and OxymaPure® to the reaction vessel containing the resin.
-
Add 4 equivalents of DIC (0.4 mmol) to the reaction vessel.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For particularly sensitive couplings, perform the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.
-
-
Washing:
-
After the coupling is complete (as determined by a negative Kaiser test), wash the resin with DMF, dichloromethane (DCM), and then DMF again.
-
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing racemization.
References
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and <i>N</i><sup>α</sup>-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis [scite.ai]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Improving Peptide Yield with Fmoc-D-Dab(Me,Ns)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using "Fmoc-D-Dab(Me,Ns)-OH" in solid-phase peptide synthesis (SPPS), with a focus on improving peptide yield and purity.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you navigate experimental challenges.
Issue 1: Low Coupling Efficiency and Poor Yield
Question: I am observing a low coupling yield after incorporating this compound into my peptide sequence. What are the likely causes and how can I improve it?
Answer:
Low coupling efficiency when using this compound is a common issue primarily due to the steric hindrance caused by the N-methyl group on the diaminobutyric acid side chain. This bulkiness impedes the approach of the activated carboxyl group to the deprotected N-terminal amine of the growing peptide chain.
Recommended Solutions:
-
Optimize Coupling Reagents: Standard coupling reagents may be inefficient. Utilize more potent activating reagents known to be effective for sterically hindered and N-methylated amino acids.[1][2][3]
-
Increase Equivalents and Reaction Time: To drive the reaction to completion, increase the equivalents of the amino acid and coupling reagents, and extend the coupling time.
-
Monitor the Coupling Reaction: Use a colorimetric test, such as the bromophenol blue test, to monitor the completion of the coupling reaction, as the standard ninhydrin test is not reliable for secondary amines (like N-methylated residues).[1]
Quantitative Data Summary for Coupling Reagents:
The following table summarizes the recommended coupling reagents and conditions for sterically hindered N-methylated amino acids.
| Coupling Reagent | Equivalents (Amino Acid/Reagent) | Base (Equivalents) | Typical Coupling Time | Expected Efficacy |
| HATU | 4 / 3.8 | DIEA (6) | 1.5 - 3 hours | High |
| PyAOP | 2 / 2 | DIEA (6) | 1 - 2 hours | High |
| PyBOP/HOAt | 4 / 4 | DIEA (8) | 1 - 4 hours | Moderate to High |
| PyBroP | 2 / 2 | DIEA (6) | 1 hour | High (use with caution due to potential for racemization) |
| BOP-Cl | Not specified | Not specified | Not specified | Effective for hindered couplings |
Issue 2: Incomplete or Problematic Ns Group Deprotection
Question: I am having trouble removing the Ns (nosyl) protecting group from the Dab side chain. What are the optimal conditions for its removal on solid support?
Answer:
The Ns group is an orthogonal protecting group that is stable to the basic conditions used for Fmoc removal and the acidic conditions of final cleavage. It is specifically cleaved by nucleophilic attack, typically using a thiol in the presence of a base.[4][5]
Recommended Deprotection Cocktails:
-
Thiophenol-based: A solution of thiophenol and an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a suitable solvent like DMF.
-
Mercaptoethanol-based: A mixture of 2-mercaptoethanol and a base such as DBU or potassium phosphate in DMF or NMP.[6]
Troubleshooting Deprotection:
-
Incomplete Removal: If deprotection is incomplete, increase the concentration of the thiol and base, and extend the reaction time. Gentle heating may also be applied, but should be monitored to avoid side reactions.
-
Reagent Quality: Ensure that the thiol and base are fresh, as their degradation can lead to lower deprotection efficiency.
Issue 3: Observation of Unexpected Side Products
Question: After cleavage and purification, I am observing unexpected peaks in my HPLC analysis. What are the potential side reactions associated with this compound?
Answer:
Several side reactions can occur when using this building block:
-
Lactam Formation: Derivatives of diaminobutyric acid are known to be susceptible to intramolecular cyclization to form a lactam. This can occur during coupling if the side-chain amine is not properly protected or if the protecting group is prematurely cleaved. While the Ns group is generally stable, prolonged exposure to certain conditions could potentially lead to its removal and subsequent cyclization.[7][8]
-
Diketopiperazine (DKP) Formation: Peptides containing N-methylated amino acids are prone to DKP formation, especially when the N-methylated residue is at the C-terminus or is the second residue in the sequence.[9]
-
Aggregation: Peptides containing hydrophobic or N-methylated residues have a higher tendency to aggregate on the solid support, which can lead to incomplete coupling and deprotection, resulting in deletion sequences.[10]
Mitigation Strategies:
-
For Lactam Formation: Ensure complete and stable protection of the side-chain amine throughout the synthesis. Use optimized and mild deprotection conditions for the Ns group.
-
For DKP Formation: If the N-methylated residue is near the N-terminus, consider using pre-formed dipeptides to bypass the critical step.
-
For Aggregation: Use aggregation-disrupting solvents (e.g., NMP, DMSO), chaotropic salts, or perform the synthesis at an elevated temperature.
Frequently Asked Questions (FAQs)
Q1: Why is the Ns (nosyl) group used for side-chain protection of Dab?
A1: The Ns group provides orthogonal protection. It is stable to the piperidine treatment used for Fmoc deprotection and the strong acid (TFA) used for final cleavage of the peptide from the resin. This allows for selective deprotection of the Dab side chain on the resin for further modification if required.
Q2: Can I use standard coupling reagents like HBTU or DIC/HOBt for this compound?
A2: While it might be possible to achieve some level of coupling, it is generally not recommended. The steric hindrance of the N-methyl group significantly slows down the reaction rate with these standard reagents, often leading to very low yields. More potent reagents like HATU or PyAOP are strongly advised.[1][3]
Q3: Is there a risk of racemization when using strong coupling reagents?
A3: Yes, highly reactive coupling reagents, especially when used for prolonged periods, can increase the risk of racemization. It is crucial to follow established protocols and, if racemization is a concern, to analyze the final peptide's stereochemical purity. Reagents like PyBroP should be used with particular caution.[2]
Q4: How can I confirm the removal of the Ns group before proceeding?
A4: Confirmation of Ns group removal on-resin can be challenging. A small test cleavage of a few resin beads followed by LC-MS analysis of the resulting peptide fragment is the most reliable method to confirm deprotection.
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation of Amino Acid: In a separate vessel, dissolve this compound (4 eq.), HATU (3.8 eq.), and HOAt (4 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Take a small sample of the resin and perform a bromophenol blue test to check for the presence of free amines. A yellow color indicates complete coupling, while blue or green suggests an incomplete reaction.[1]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
Protocol 2: On-Resin Deprotection of the Ns Group
-
Resin Preparation: Swell the peptide-resin in DMF.
-
Deprotection Cocktail Preparation: Prepare a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF.
-
Deprotection Reaction: Add the deprotection cocktail to the resin and agitate at room temperature for 1-2 hours. The reaction can be monitored by taking small aliquots of the resin for test cleavage and LC-MS analysis.
-
Washing: After complete deprotection, thoroughly wash the resin with DMF (5x), DCM (3x), and methanol (3x) to remove all traces of the thiol and base.
Visualizations
Workflow for Troubleshooting Low Coupling Yield
Caption: Troubleshooting workflow for low peptide yield.
Decision Pathway for Ns Group Deprotection
Caption: Decision pathway for on-resin Ns group removal.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. tcichemicals.com [tcichemicals.com]
- 6. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 7. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
"Fmoc-D-Dab(Me,Ns)-OH" stability issues during extended synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Fmoc-D-Dab(Me,Ns)-OH during extended solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in your peptide synthesis protocols.
Issue 1: Premature Deprotection or Loss of Nosyl (Ns) Group
Symptoms:
-
Appearance of unexpected peaks in HPLC analysis of crude peptide, corresponding to the mass of the peptide without the nosyl group or with a modified side chain.
-
Gradual decrease in the intensity of the desired product peak with increasing peptide length.
-
Discoloration of the resin during synthesis.
Potential Causes:
-
The nosyl (Ns) protecting group is susceptible to nucleophilic attack, and prolonged or repeated exposure to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) can lead to its partial cleavage.
-
Certain coupling reagents or additives, especially those with strong nucleophilic character, may degrade the Ns group.
Solutions:
| Strategy | Experimental Protocol | Considerations |
| Use a Milder Base for Fmoc Deprotection | Replace 20% piperidine in DMF with 2% 1,8-Diazabicycloundec-7-ene (DBU) / 2% piperidine in DMF. Reduce deprotection times to the minimum required for complete Fmoc removal (monitor with a UV detector). | DBU is a stronger, non-nucleophilic base that can reduce deprotection times, minimizing exposure of the Ns group. However, it can also promote aspartimide formation in sensitive sequences. |
| Optimize Coupling Conditions | Use coupling reagents known for high efficiency and lower risk of side reactions, such as HATU or HCTU. Avoid prolonged coupling times. Perform a double coupling for the subsequent amino acid to ensure complete reaction after the sterically hindered N-methylated residue. | Stronger activation may be needed to overcome the steric hindrance of the N-methyl group, but extended reaction times increase the risk to the Ns group. |
| Incorporate at a Later Stage | If possible, synthesize peptide fragments and incorporate the this compound-containing fragment towards the end of the synthesis. | This reduces the number of deprotection cycles the sensitive residue is exposed to. |
Issue 2: Incomplete or Slow Coupling Reactions
Symptoms:
-
Presence of deletion sequences in the final peptide, identified by mass spectrometry.
-
Positive ninhydrin test (or other amine test) after the coupling step, indicating unreacted free amine.
Potential Causes:
-
The N-methyl group on the gamma-amino nitrogen of Dab introduces significant steric hindrance, which can slow down the coupling reaction.
-
Secondary structure formation of the growing peptide chain on the resin can further hinder access to the N-terminus.
Solutions:
| Strategy | Experimental Protocol | Considerations |
| Use Stronger Coupling Reagents | Employ highly efficient uronium/aminium-based coupling reagents such as HATU, HCTU, or COMU. Increase the equivalents of the amino acid and coupling reagent (e.g., 4-5 equivalents). | These reagents are designed to overcome steric hindrance and promote rapid amide bond formation. |
| Increase Reaction Time and/or Temperature | Extend the coupling time (e.g., from 1-2 hours to 4-6 hours or overnight). If using a suitable automated synthesizer, consider performing the coupling at a slightly elevated temperature (e.g., 35-40°C). | Monitor for potential side reactions, such as racemization, especially at elevated temperatures. |
| Double Coupling | After the initial coupling reaction, drain the reaction vessel and repeat the coupling step with a fresh solution of the activated amino acid. | This is a common and effective strategy for difficult couplings. |
| Solvent Choice | Use N-Methyl-2-pyrrolidone (NMP) as the solvent instead of or in combination with Dimethylformamide (DMF), as it can improve swelling of the resin and disrupt secondary structures. | NMP has better solvating properties for aggregating peptide sequences. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: this compound should be stored at -20°C to ensure its long-term stability.[1] Before use, allow the container to warm to room temperature in a desiccator to prevent moisture condensation, which could hydrolyze the compound. Handle the solid powder in a controlled environment (e.g., a glove box) to minimize exposure to atmospheric moisture and contaminants.
Q2: Is the nosyl (Ns) group completely stable to the standard 20% piperidine in DMF used for Fmoc deprotection?
A2: While the Ns group is generally considered orthogonal to the Fmoc group, it is not completely inert to prolonged or repeated exposure to piperidine. During extended syntheses with many cycles, gradual degradation of the Ns group can occur. For syntheses longer than 20 residues, it is advisable to use milder deprotection conditions or to incorporate the this compound residue later in the sequence.
Q3: What is the best way to monitor the coupling reaction when incorporating this compound or the subsequent amino acid?
A3: Due to the N-methylation, the secondary amine of the deprotected Dab residue will not give a positive result with the Kaiser (ninhydrin) test. A bromophenol blue test is a suitable alternative for monitoring the presence of a free secondary amine.
Q4: What is the recommended cleavage cocktail for a peptide containing D-Dab(Me,Ns)-OH?
A4: The Ns group is labile to thiols. A standard cleavage cocktail for peptides without other sensitive residues is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). The presence of a thiol like ethanedithiol (EDT) will facilitate the cleavage of the Ns group. If the peptide contains other sensitive residues like Cys or Met, a more specialized cocktail may be required. Always perform a small-scale test cleavage to optimize the conditions for your specific peptide.
Q5: Can I expect any side reactions related to the N-methyl group during synthesis or cleavage?
A5: The primary issue with the N-methyl group is steric hindrance during coupling. During final cleavage with strong acids like TFA, the N-methyl group itself is stable. However, incomplete coupling due to steric hindrance can lead to the formation of deletion sequences, which are often difficult to separate from the desired peptide during purification.
Visualizations
Experimental Workflow: Troubleshooting Difficult Couplings
Caption: A logical workflow for troubleshooting incomplete coupling reactions involving the sterically hindered N-methylated Dab residue.
Signaling Pathway: Ns Group Lability and Cleavage
Caption: A diagram illustrating the potential for slow degradation of the Ns group during synthesis and its efficient removal during final cleavage.
References
Technical Support Center: Purification of N-Methylated and Ns-Protected Peptides
Welcome to the technical support center for scientists and researchers facing challenges in the purification of chemically modified peptides. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols specifically tailored to peptides containing N-methylated amino acids and Ns (2-nitrobenzenesulfonyl)-protected residues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the purification of N-methyl and Ns-protected peptides, primarily using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Issue 1: Poor Peak Shape (Broad, Tailing, or Split Peaks)
Q: Why are the peaks for my N-methylated peptide broad or split in the HPLC chromatogram?
A: This is a frequent issue with N-methylated peptides and can be attributed to several factors:
-
Multiple Conformations: The presence of a methyl group on the amide nitrogen can lead to the existence of stable cis and trans isomers, which may interconvert slowly on the chromatographic timescale, resulting in broadened or split peaks.
-
Peptide Aggregation: N-methylation increases the hydrophobicity of a peptide, making it more prone to aggregation, especially at high concentrations. Aggregates can lead to very broad or distorted peaks.[1][2]
-
Secondary Interactions: The peptide may be interacting with free silanol groups on the silica-based stationary phase, causing peak tailing.[3]
Troubleshooting Steps:
-
Elevate the Column Temperature: Increasing the temperature (e.g., to 40-60°C) can accelerate the interconversion between cis/trans isomers, often causing the split peaks to coalesce into a single, sharper peak. Higher temperatures also increase peptide solubility, reducing aggregation.
-
Optimize the Mobile Phase:
-
Ion-Pairing Agent: Ensure an adequate concentration of trifluoroacetic acid (TFA), typically 0.1%, is used in your mobile phases.[4] Low TFA concentrations can result in poor peak shape.[4]
-
Organic Modifier: While acetonitrile is standard, consider using n-propanol or isopropanol (e.g., replacing a portion of the acetonitrile or adding 1-5% to the mobile phase).[4] Alcohols can disrupt secondary structures and reduce aggregation.
-
-
Adjust the Gradient: A shallower gradient slope around the elution point of your peptide can improve the resolution of closely eluting species, including conformers.
-
Lower Sample Concentration: Try injecting a more dilute sample to see if the peak shape improves. This can help diagnose aggregation-related issues.
Issue 2: Low Yield and Poor Recovery
Q: I'm losing a significant amount of my hydrophobic N-methylated peptide during purification. How can I improve the recovery?
A: Low recovery is often due to the peptide's poor solubility or its irreversible adsorption to surfaces, including the column matrix and sample vials.[5] N-methylated peptides are particularly susceptible due to their increased hydrophobicity.
Troubleshooting Steps:
-
Improve Sample Solubility: Dissolve your crude peptide in a stronger solvent before injection. Instead of purely aqueous solutions, use a mixture containing an organic solvent or a solubilizing agent. Adding Dimethyl Sulfoxide (DMSO) to the sample can significantly improve solubility and recovery of hydrophobic peptides.[5][6] A sample matrix with a higher acetonitrile content (e.g., 30% or more) can also prevent analyte loss in sample containers.[7]
-
Use Additives: The mass spectrometry-compatible surfactant n-Dodecyl-β-D-maltoside (DDM) has been shown to maximize the recovery of hydrophobic peptides.[6]
-
Change the Stationary Phase: If irreversible adsorption is suspected, consider a column with a different stationary phase (e.g., a polymer-based column instead of silica-based) or one with a larger pore size (e.g., 300 Å), which is often better for larger or hydrophobic peptides.
-
Passivate the HPLC System: Before injecting your valuable sample, perform a blank run or inject a standard peptide solution. This can help saturate any active sites in the system that might otherwise bind your target peptide.
Issue 3: Ns-Group Instability and Related Impurities
Q: I see unexpected new peaks in my chromatogram after purifying my Ns-protected peptide. What could be the cause?
A: The 2-nitrobenzenesulfonyl (Ns) group is designed to be labile for easy removal, but this can also make it susceptible to premature cleavage or side reactions under certain conditions.
Troubleshooting Steps:
-
Check Mobile Phase pH: While Ns groups are generally stable to acidic conditions like 0.1% TFA, prolonged exposure or use of different acids could potentially lead to partial cleavage. The primary cleavage method for Ns groups involves thiols at a basic pH, so ensure your purification buffers are not basic.
-
Evaluate Crude Product Impurities: The synthesis of N-methylated peptides using o-NBS-Cl (a close analog of the Ns-Cl used for protection) can sometimes lead to side reactions, such as the formation of aspartimide if Asp is present.[8] These impurities will carry through to purification. Ensure the synthesis was clean.
-
Avoid Reductive Reagents: The nitro group on the Ns-moiety can be sensitive to reducing agents. Ensure no such reagents are present in your sample or mobile phases.
-
Minimize Time in Solution: Do not let the crude peptide sit in the dissolution solvent for extended periods before injection, as this can allow for slow degradation.
Quantitative Data on Purification Parameters
The following tables summarize the expected impact of various parameter changes on the purification of challenging peptides. The values are representative based on common outcomes described in the literature.
Table 1: Effect of Temperature on Peak Shape and Recovery
| Parameter | Condition A (Ambient Temp) | Condition B (Elevated Temp, 50°C) | Expected Outcome |
| Peak Shape | Often broad or split | Tends to be sharper and more symmetrical | Coalescence of conformational isomers and reduced aggregation |
| Recovery (%) | Variable, can be low | Generally higher | Improved peptide solubility prevents loss on column surfaces |
Table 2: Effect of Sample Solvent on Hydrophobic Peptide Recovery
| Parameter | Condition A (0.1% TFA in Water) | Condition B (25% DMSO / 5% FA in Water) | Expected Outcome |
| Recovery (%) | Can be <50% for very hydrophobic peptides | Can be >90% | DMSO significantly enhances solubility and prevents adsorption to vials[5] |
| Reproducibility | Poor | Good | Consistent sample introduction leads to more repeatable peak areas[5] |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of an N-Methylated Peptide
This protocol provides a starting point for method development.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the crude lyophilized peptide.
-
Dissolve the peptide in a minimal volume of a strong solvent. Start with 50% acetonitrile in water. If solubility is poor, add DMSO dropwise until the peptide dissolves completely.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Column:
-
System: A preparative or semi-preparative HPLC system.
-
Column: C18 stationary phase, 5-10 µm particle size, 130 Å or 300 Å pore size.
-
Column Temperature: Set the column heater to 50°C.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Chromatographic Method:
-
Flow Rate: Dependent on column diameter (e.g., 4-5 mL/min for a 10 mm ID column).
-
Detection: 214 nm and 280 nm.
-
Gradient:
-
Step 1 (Scouting): Run a broad gradient (e.g., 5% to 95% B over 30 minutes) with a small injection to determine the approximate retention time of the target peptide.
-
Step 2 (Optimization): Design a focused gradient around the target peptide's elution time. For example, if the peptide eluted at 40% B in the scouting run, use a gradient like 30% to 50% B over 40 minutes. This will improve resolution between the product and nearby impurities.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of each collected fraction using analytical HPLC and confirm the identity using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Pool the pure fractions, freeze, and lyophilize to obtain the final product.
-
Visualizations
Below are diagrams illustrating key workflows and logical relationships in peptide purification.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 4. hplc.eu [hplc.eu]
- 5. Improvement of recovery and repeatability in liquid chromatography-mass spectrometry analysis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
Overcoming steric hindrance in coupling N-methylated amino acids
Welcome to the technical support center for peptide synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the challenges of incorporating N-methylated amino acids into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: Why is forming a peptide bond with an N-methylated amino acid so challenging?
A1: The primary difficulty arises from steric hindrance.[1] The methyl group on the nitrogen atom of the amino acid backbone physically obstructs the incoming activated carboxylic acid of the coupling partner. This steric bulk lowers the nucleophilicity of the secondary amine, slowing down the reaction rate and often leading to incomplete or failed couplings with standard methods.[1][2]
Q2: What are the consequences of incomplete coupling?
A2: Incomplete coupling during solid-phase peptide synthesis (SPPS) can lead to the formation of deletion sequences, where the intended N-methylated residue is missing from the final peptide. This results in a difficult-to-purify mixture of the target peptide and the deletion impurity, lowering the overall yield and complicating downstream analysis.[1]
Q3: How does N-methylation affect the properties of the final peptide?
A3: N-methylation is a powerful modification that can significantly alter a peptide's characteristics.[1][3] Key effects include:
-
Increased Metabolic Stability : The N-methyl group protects the adjacent peptide bond from cleavage by proteolytic enzymes.[1][4]
-
Enhanced Membrane Permeability : By removing a hydrogen bond donor, N-methylation increases the peptide's lipophilicity, which can improve its ability to cross cell membranes.[1][5]
-
Conformational Rigidity : The steric bulk restricts the conformational freedom of the peptide backbone, which can lock the peptide into a specific, biologically active conformation.[4]
-
Potential for Reduced Solubility : The increased lipophilicity may decrease the peptide's solubility in aqueous solutions, which can pose challenges for purification and formulation.[1]
Q4: Which coupling reagents are most effective for N-methylated amino acids?
A4: Standard coupling reagents like DCC are often inefficient for sterically hindered couplings.[2] More powerful reagents are required. Uronium/phosphonium salt-based reagents such as HATU, HBTU, and PyBOP are commonly used.[6] Additionally, reagents like TOTT and methods that generate highly reactive acyl fluorides in situ have shown excellent results, even in cases where other methods fail.[6][7]
Q5: Can reaction conditions be optimized to improve coupling efficiency?
A5: Yes, optimizing reaction conditions is crucial. Strategies include:
-
Extended Reaction Times : Allowing the reaction to proceed for longer (e.g., 2-24 hours) can help drive the sluggish coupling to completion.[8][9]
-
Elevated Temperatures : For particularly difficult couplings, increasing the temperature can provide the necessary energy to overcome the activation barrier. Microwave-assisted synthesis is an effective way to achieve this.[7][10]
-
Choice of Solvent : Solvents like N,N-dimethylformamide (DMF) are standard, but optimizing solvent choice and concentration can be beneficial.[8]
-
Reagent Equivalents : Using a higher excess of the protected amino acid and coupling reagent (e.g., 2-5 equivalents) can help improve yields.[8]
Troubleshooting Guide
This guide addresses common problems encountered during the coupling of N-methylated amino acids.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Ineffective Coupling Reagent: The reagent is not powerful enough to overcome the steric hindrance.[2] | Switch to a more potent coupling reagent. Uronium salts (HATU, HCTU), phosphonium salts (PyBOP, PyAOP), or acyl fluoride-forming reagents (TOTT, BTFFH) are recommended.[2][6][7] |
| Incomplete Deprotection: The N-terminal amine of the growing peptide chain is not fully deprotected, preventing the coupling reaction. | Ensure complete deprotection using standard protocols and confirm with a qualitative test like the ninhydrin test before proceeding with the coupling step.[9] | |
| Suboptimal Reaction Conditions: Insufficient reaction time or temperature.[7] | Increase the coupling time (double coupling may be necessary) or use microwave irradiation to increase the reaction temperature and rate.[10] | |
| Racemization of the Activated Amino Acid | Over-activation: The activated amino acid exists for too long before coupling, allowing for epimerization. | Use a coupling additive like Oxyma, which is known to suppress racemization more effectively than HOBt.[2] Reagents like TOTT are also reported to have lower racemization levels.[6] |
| Excessive Base: Using too much tertiary base (e.g., DIPEA) can promote racemization. | Use the minimum amount of base necessary for the reaction. Some coupling reagents, like EEDQ, do not require a tertiary base.[6] | |
| Peptide Aggregation | Increased Hydrophobicity: The incorporation of N-methylated residues increases the peptide's lipophilicity, which can lead to aggregation on the solid support.[1] | Optimize the solvent system. Consider using "magic mixtures" or solvents known to disrupt secondary structures. Ensure proper resin swelling before starting the synthesis.[1] |
| Difficulty Purifying Final Product | Presence of Deletion Sequences: Inefficient coupling at the N-methylated position leads to peptides lacking that specific residue.[1] | Use a capping step after the coupling of the N-methylated amino acid. This involves acetylating any unreacted free amines, which terminates the extension of deletion sequences and makes the capped, shorter peptides easier to separate from the full-length product during purification. |
Technical Data
Table 1: Comparison of Selected Coupling Reagents for Hindered Amino Acids
| Reagent Class | Example(s) | Advantages | Considerations & Disadvantages |
| Carbodiimides | DCC, DIC[6][11] | Inexpensive and widely used for standard couplings. | Generally inefficient for sterically hindered N-methylated amino acids.[2] DCC produces an insoluble urea byproduct (DCU) that can complicate solid-phase synthesis.[6] |
| Uronium/Thiouronium Salts | HATU, HBTU, HCTU, TOTT[6] | Highly efficient and fast-acting. Well-suited for most standard and many difficult couplings. TOTT shows good results with methylated amino acids and low racemization.[6] | HOBt-containing reagents (HBTU, TBTU) have potential safety concerns (explosive properties).[6] |
| Phosphonium Salts | PyBOP, PyAOP, PyBrOP[2][8] | Very effective for hindered couplings, including N-methylated and α,α-disubstituted amino acids.[2] | Can be more expensive than other reagent types. Byproducts can sometimes be difficult to remove. |
| Acyl Fluoride Formers | BTFFH, TFFH[6][7] | Generates highly reactive acyl fluoride intermediates.[6] Exceptionally effective for severely hindered substrates where other methods fail.[7] | May require specific protocols, such as elevated temperatures, to achieve optimal results.[7] |
| Miscellaneous | COMU, EEDQ, DEPBT[6][8] | COMU is highly efficient and can be used under mild conditions.[6] EEDQ does not require an additional tertiary base, which can help minimize racemization.[6] | May be less commonly used or require protocol-specific optimization. |
Visual Guides and Workflows
Mechanism of Steric Hindrance
Caption: Diagram illustrating the steric clash that hinders peptide bond formation with N-methylated amines.
General Troubleshooting Workflow for Low Coupling Yield
Caption: A logical workflow for troubleshooting low-yield coupling reactions with N-methylated amino acids.
Experimental Protocols
Protocol 1: Microwave-Assisted Coupling of a Hindered N-Methylated Amino Acid
This protocol is adapted for instances where standard room temperature methods are insufficient.
-
Resin Preparation : Swell the peptide-resin (1.0 eq) in a suitable microwave-safe vessel with DMF (10 mL per gram of resin) for 30 minutes.
-
Deprotection : Remove the N-terminal Fmoc protecting group using 20% piperidine in DMF. Perform this step twice for 5 and 10 minutes, respectively.
-
Washing : Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine. Confirm deprotection with a ninhydrin test.
-
Coupling Cocktail Preparation : In a separate vial, dissolve the Fmoc-N-methyl-amino acid (4.0 eq) and HATU (3.9 eq) in DMF. Add DIPEA (8.0 eq) and allow the mixture to pre-activate for 2 minutes.
-
Coupling Reaction : Add the activated coupling cocktail to the swelled resin.
-
Microwave Irradiation : Place the vessel in a peptide synthesizer with microwave capability. Heat the reaction to 75°C and hold for 15-30 minutes.
-
Washing : After the reaction, drain the vessel and wash the resin with DMF (5x) and DCM (3x).
-
Confirmation : Perform a ninhydrin test to check for completion. If the test is positive (indicating free amines), a second coupling (double coupling) may be required.
Protocol 2: General Procedure using PyBrOP for N-Methyl Amino Acids
This protocol is based on the use of a powerful phosphonium salt reagent at 0°C to room temperature.[8]
-
Resin Preparation and Deprotection : Swell the peptide-resin (1.0 eq) in DCM (10 mL/g resin). Perform N-terminal deprotection using standard procedures and wash the resin thoroughly.
-
Reagent Preparation : In a separate vial, dissolve the protected N-methyl amino acid (2.0 eq) in DCM or DMF.
-
Initial Mixing : Add the amino acid solution to the resin suspension.
-
Reagent Addition : Add PyBrOP (2.0 eq) to the resin mixture.
-
Cooling and Base Addition : Cool the reaction vessel to 0°C in an ice bath. Add DIPEA (6.0 eq).
-
Reaction : Mix the reaction at 0°C for approximately 1 minute, then allow it to warm to room temperature and shake for 1-2 hours.
-
Monitoring : Monitor the reaction for completion using the ninhydrin test.
-
Washing : Once the reaction is complete (ninhydrin test is negative), filter the resin and wash thoroughly with DCM (3x) and DMF (3x).
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ribosomal Synthesis of N-Methyl Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 11. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
Minimizing piperidine-induced side reactions with "Fmoc-D-Dab(Me,Ns)-OH"
Welcome to the technical support center for Fmoc-D-Dab(Me,Ns)-OH . This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize piperidine-induced side reactions during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a protected amino acid derivative used in SPPS. Its key features are:
-
D-Dab: A D-configured diaminobutyric acid backbone.
-
Fmoc: A base-labile protecting group on the alpha-amino group, removed by piperidine.
-
Ns (Nosyl): An ortho-nitrobenzenesulfonyl protecting group on the side-chain amino group. The nosyl group is stable to the basic conditions of Fmoc deprotection and acidic cleavage conditions, providing orthogonality. It is typically removed by treatment with a thiol.[1][2]
-
Me (Methyl): A methyl group on the side-chain nitrogen, which can be important for modulating the pharmacological properties of the final peptide.
This building block is valuable for synthesizing peptides with specific conformational constraints and modified side chains.
Q2: What is the primary concern when using piperidine with this compound?
The primary concern is the potential for a side reaction between piperidine and the nosyl (Ns) protecting group. The nosyl group contains a nitro-activated aromatic ring, which is susceptible to Nucleophilic Aromatic Substitution (SNAr).[3][4][5] Piperidine, being a strong nucleophile, can potentially attack this ring, leading to the formation of a piperidine-substituted byproduct and partial deprotection of the side chain.
Q3: Are there other potential side reactions to be aware of?
Yes, while the SNAr reaction with the nosyl group is the main specific concern, general SPPS side reactions can also occur:
-
Incomplete Fmoc Deprotection: Due to steric hindrance from the bulky side chain, the removal of the Fmoc group might be slower than for other amino acids.
-
Diketopiperazine Formation: If D-Dab(Me,Ns) is the second amino acid in the sequence, the deprotected dipeptide on the resin can cyclize to form a diketopiperazine, leading to chain termination.[6]
-
Side reactions related to N-methylated amino acids: Peptides containing N-methylated residues can be prone to lower coupling yields and potential fragmentation during final cleavage.[7]
Troubleshooting Guides
Issue 1: Unexpected Mass Peak Corresponding to Piperidine Addition
Symptom: LC-MS analysis of the crude peptide shows a significant peak with a mass increase of +84 Da (or a related fragment), corresponding to the addition of piperidine and loss of the nosyl group.
Plausible Cause: Nucleophilic Aromatic Substitution (SNAr) of the nosyl group by piperidine. The electron-withdrawing nitro group on the nosyl ring activates it for attack by the nucleophilic piperidine.
Mitigation Strategies:
| Strategy | Description | Recommended Protocol |
| Minimize Piperidine Exposure | Reduce the total time the resin is in contact with the piperidine solution during each deprotection step. | Use shorter, repeated deprotection cycles (e.g., 2 x 5 minutes) instead of a single long one (e.g., 1 x 20 minutes). |
| Lower Deprotection Temperature | Lowering the reaction temperature can decrease the rate of the SNAr side reaction more significantly than the Fmoc deprotection. | If your synthesizer has temperature control, perform the piperidine deprotection step at 15-20°C instead of room temperature. |
| Use a Non-Nucleophilic Base | Replace piperidine with a non-nucleophilic base for Fmoc removal. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a common alternative. | Use a solution of 2% DBU and 2% piperidine in DMF. The piperidine acts as a scavenger for the dibenzofulvene byproduct. |
| Alternative Deprotection Reagents | Consider using piperazine, which has been reported to reduce certain base-induced side reactions.[8] | Prepare a 20% solution of piperazine in DMF for the deprotection step. |
Experimental Protocol: Minimized Piperidine Exposure for Fmoc Deprotection
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5 x 1 minute) to remove all traces of piperidine.
-
Proceed with the coupling of the next amino acid.
Issue 2: Incomplete Coupling to the D-Dab(Me,Ns) Residue
Symptom: LC-MS analysis shows a significant amount of a truncated peptide sequence, indicating failed coupling of the amino acid following the D-Dab(Me,Ns) residue.
Plausible Cause: Steric hindrance from the bulky this compound side chain can slow down the subsequent coupling reaction.
Mitigation Strategies:
| Strategy | Description | Recommended Protocol |
| Double Coupling | Repeat the coupling step to ensure the reaction goes to completion. | After the initial coupling reaction, drain the reagents, wash with DMF, and then repeat the coupling step with a fresh solution of activated amino acid. |
| Use a More Potent Coupling Reagent | Switch to a more powerful activating agent to overcome the steric hindrance. | Use HATU or HCTU as the coupling reagent with DIPEA or 2,4,6-collidine as the base. |
| Extended Coupling Time | Increase the reaction time for the coupling step. | Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight for particularly difficult couplings. |
Experimental Protocol: Double Coupling with HATU
-
Amino Acid Activation: In a separate vessel, dissolve the incoming Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
First Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 2 hours at room temperature.
-
Wash: Drain the coupling solution and wash the resin with DMF (3 x 1 minute).
-
Second Coupling: Repeat steps 1 and 2 to perform a second coupling.
-
Wash: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 minute).
-
Perform a Kaiser test or other qualitative test to confirm the absence of free amines.
Visualizations
Caption: Logical workflow of potential reactions during piperidine treatment.
Caption: Proposed mechanism for piperidine-induced side reaction.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aromatic Nucleophilic Substitution of Halobenzenes with Amines under High Pressure | Semantic Scholar [semanticscholar.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Optimization of cleavage cocktails for peptides with "Fmoc-D-Dab(Me,Ns)-OH"
This guide provides detailed protocols and troubleshooting advice for the cleavage and deprotection of synthetic peptides containing the non-canonical amino acid Fmoc-D-Dab(Me,Ns)-OH. The presence of the 2-nitrobenzenesulfonyl (Ns) protecting group on the side chain of D-diaminobutyric acid requires a specific deprotection strategy that is orthogonal to standard Fmoc-based solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the key challenge in cleaving peptides with this compound?
A1: The primary challenge is the selective removal of the Ns (nosyl) protecting group from the Dab side chain. The Ns group is stable to the acidic conditions typically used for the final cleavage of peptides from the resin and the removal of other common side-chain protecting groups (e.g., Boc, tBu, Trt). Therefore, a standard TFA-based cleavage cocktail alone will not yield the fully deprotected peptide.
Q2: Is a one-step cleavage and deprotection possible for a peptide containing an Ns-protected residue?
A2: No, a single-step procedure is generally not feasible. The conditions required for Ns group removal (thiol-mediated nucleophilic aromatic substitution, typically under basic or neutral conditions) are incompatible with the strong acidic conditions (TFA-based cocktails) needed for resin cleavage and removal of acid-labile side-chain protecting groups. A two-step strategy is recommended.
Q3: What is the recommended overall strategy for cleaving a peptide with an Ns-protected Dab residue?
A3: A two-step cleavage strategy is the most reliable approach:
-
On-Resin Ns Deprotection: Selective removal of the Ns group from the Dab side chain while the peptide is still attached to the solid support and other side-chain protecting groups are intact.
-
Final Cleavage and Global Deprotection: Cleavage of the peptide from the resin with the simultaneous removal of all other acid-labile side-chain protecting groups using a standard TFA-based cocktail.
Q4: Will the reagents for Ns deprotection affect other common protecting groups?
A4: The recommended thiol-based reagents for Ns deprotection are generally orthogonal to acid-labile protecting groups such as Boc, tBu, and Trt. This orthogonality is a key advantage of using the Ns protecting group.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Ns group removal | 1. Insufficient equivalents of thiol reagent.2. Inadequate reaction time.3. Inefficient base activation of the thiol.4. Steric hindrance around the Ns-protected residue. | 1. Increase the excess of the thiol reagent (e.g., from 10 to 20 equivalents).2. Extend the reaction time (e.g., from 2 hours to 4-6 hours). Monitor the reaction progress with a test cleavage.3. Ensure the base is fresh and added in sufficient quantity to deprotonate the thiol.4. Consider a stronger base or a less sterically hindered thiol if possible. Increase the reaction temperature slightly (e.g., to 35-40°C), but monitor for potential side reactions. |
| Modification of other residues during Ns deprotection | 1. Presence of disulfide bonds that can be reduced by the thiol reagent.2. Alkylation of sensitive residues. | 1. If other cysteine residues are present and disulfide bond formation is desired, perform Ns deprotection before disulfide bridge formation.2. While generally mild, ensure the reaction is not unnecessarily prolonged. Use of scavengers is typically not required for Ns deprotection. |
| Low yield after final TFA cleavage | 1. Incomplete cleavage from the resin.2. Adsorption of the cleaved peptide to the resin.3. Premature cleavage during Ns deprotection. | 1. Ensure the correct TFA cocktail is used for your resin type and peptide sequence. Extend the cleavage time if necessary.2. After filtration, wash the resin with a small amount of fresh TFA to recover any adsorbed peptide.3. The conditions for Ns deprotection are generally not acidic enough to cause significant cleavage, but ensure no acidic contaminants are present in your reagents. |
| Unexpected peaks in HPLC after final cleavage | 1. Incomplete removal of other side-chain protecting groups.2. Side reactions during TFA cleavage (e.g., alkylation of Trp or Tyr).3. Racemization. | 1. Ensure the cleavage time is sufficient for all protecting groups present. For example, Arg(Pbf) may require longer cleavage times.2. Use an appropriate scavenger cocktail based on the peptide sequence (see Table 2).3. Ns deprotection conditions are generally mild and unlikely to cause racemization. Racemization, if it occurs, is more likely during the coupling steps of the synthesis. |
Experimental Protocols
Protocol 1: On-Resin Ns Group Deprotection
This protocol describes the selective removal of the Ns group from the peptide-resin.
Reagents:
-
Peptide-resin containing the this compound residue.
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Thiophenol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Procedure:
-
Swell the peptide-resin in anhydrous DMF for 30-60 minutes.
-
Drain the DMF.
-
Prepare the deprotection solution: a mixture of DMF, thiophenol (10-20 equivalents relative to the resin loading), and DBU (5-10 equivalents).
-
Add the deprotection solution to the resin and gently agitate at room temperature.
-
Allow the reaction to proceed for 2-4 hours. Monitor the reaction progress by performing a small-scale test cleavage and analyzing the product by LC-MS.
-
Once the deprotection is complete, drain the reaction mixture and wash the resin extensively with DMF (3-5 times) and then with Dichloromethane (DCM) (3-5 times).
-
Dry the resin under vacuum.
Protocol 2: Final Cleavage and Global Deprotection
This protocol is for the cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups.
Reagents:
-
Ns-deprotected peptide-resin.
-
Trifluoroacetic acid (TFA).
-
Scavengers (see Table 2 for selection).
-
Cold diethyl ether.
Procedure:
-
Place the dry, Ns-deprotected peptide-resin in a reaction vessel.
-
Prepare the appropriate cleavage cocktail by combining TFA and scavengers (see Table 2). A common general-purpose cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
Data Presentation
Table 1: Reagents for On-Resin Ns Deprotection
| Thiol Reagent | Base | Solvent | Typical Conditions | Notes |
| Thiophenol | DBU | DMF | 10-20 eq. Thiophenol, 5-10 eq. DBU, 2-4 h, RT | Most commonly used and effective. Has a strong odor. |
| 2-Mercaptoethanol | DBU/DIEA | DMF | 10-20 eq. Thiol, 5-10 eq. Base, 4-8 h, RT | Less odorous than thiophenol but may require longer reaction times. |
| Polymer-supported Thiol | DBU | DMF | 5-10 eq. resin-bound thiol, 2-4 eq. DBU, 4-12 h, RT | Simplifies workup as the thiol reagent is removed by filtration. May have slower kinetics. |
Table 2: Common TFA Cleavage Cocktails for Final Deprotection
| Cocktail | Composition (v/v/v) | Target Residues/Protecting Groups | Notes |
| Standard | TFA / TIS / H₂O (95:2.5:2.5) | General purpose, good for Trp(Boc), Trt groups. | Low odor and effective for most standard peptides. |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Peptides with multiple Arg(Pbf/Pmc), Cys(Trt), Met, Trp. | Very effective but has a strong, unpleasant odor due to thio-compounds. |
| Reagent B | TFA / Phenol / H₂O / TIS (88:5:5:2) | Good for Trt-based protecting groups. | Does not effectively protect Met from oxidation. |
Visualizations
Caption: Workflow for the two-step cleavage of peptides containing Ns-protected Dab.
Caption: Orthogonality of protecting groups and their respective deprotection reagents.
Validation & Comparative
A Comparative Guide to the Stability of Peptides Incorporating Fmoc-D-Dab(Me,Ns)-OH and Fmoc-L-Dab(Me,Ns)-OH
For Researchers, Scientists, and Drug Development Professionals
The stability of therapeutic peptides is a critical determinant of their clinical and commercial viability. A key strategy to enhance peptide stability, particularly against enzymatic degradation, is the incorporation of non-natural amino acids, including D-isomers. This guide provides a comparative overview of the expected stability profiles of peptides synthesized with Fmoc-D-Dab(Me,Ns)-OH versus its natural L-isomer, Fmoc-L-Dab(Me,Ns)-OH. Due to the absence of direct comparative studies in publicly available literature, this guide presents a framework based on established principles of peptide chemistry and provides detailed protocols for researchers to conduct their own stability assessments.
Theoretical Comparison of Stability
The primary difference in stability between peptides containing D-amino acids and those with exclusively L-amino acids arises from their susceptibility to enzymatic degradation. Proteases, the enzymes responsible for peptide bond cleavage, are highly stereospecific for L-amino acid residues.
-
Peptides with Fmoc-L-Dab(Me,Ns)-OH: Peptides incorporating the natural L-isomer of Dab(Me,Ns)-OH are expected to be susceptible to degradation by proteases, similar to other L-amino acid-containing peptides. The rate of degradation will depend on the specific proteases present and the surrounding amino acid sequence.
-
Peptides with this compound: The introduction of a D-amino acid, such as D-Dab(Me,Ns)-OH, is a well-established strategy to confer resistance to proteolysis. The D-configuration at the alpha-carbon sterically hinders the peptide bond from fitting into the active site of most common proteases. This is expected to significantly increase the peptide's half-life in biological matrices such as plasma or serum.
Beyond enzymatic stability, the stereochemistry of an amino acid can also subtly influence the peptide's conformational properties, which may have a minor impact on its chemical stability (e.g., susceptibility to hydrolysis at extreme pH). However, the most profound difference is anticipated in their resistance to enzymatic cleavage.
Experimental Protocols for Stability Assessment
To empirically determine and compare the stability of peptides synthesized with this compound and Fmoc-L-Dab(Me,Ns)-OH, the following experimental protocols are recommended.
Enzymatic Stability Assay in Human Serum
This assay evaluates the susceptibility of the peptides to degradation by proteases present in human serum.
Methodology:
-
Peptide Preparation: Dissolve the D-Dab and L-Dab containing peptides in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a final stock concentration of 1 mg/mL.
-
Incubation:
-
In a microcentrifuge tube, mix 10 µL of the peptide stock solution with 90 µL of human serum (pre-warmed to 37°C).
-
Incubate the mixture at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw a 10 µL aliquot of the incubation mixture.
-
-
Reaction Quenching: Immediately add the 10 µL aliquot to 40 µL of a quenching solution (e.g., 10% trichloroacetic acid in acetonitrile) to precipitate serum proteins and stop enzymatic activity.
-
Sample Preparation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Analyze the remaining peptide concentration using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with mass spectrometry (LC-MS) for confirmation.
-
-
Data Analysis: Plot the percentage of remaining peptide against time and calculate the peptide half-life (t½).
Workflow for the enzymatic stability assay.
pH Stability Assay
This assay assesses the chemical stability of the peptides under different pH conditions.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 3.0, 5.0, 7.4, and 9.0).
-
Peptide Incubation:
-
Dissolve each peptide in the different pH buffers to a final concentration of 0.1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
-
Sampling: At specified time points (e.g., 0, 24, 48, 72, and 168 hours), take an aliquot from each solution.
-
Analysis: Analyze the purity and concentration of the peptide in each sample by RP-HPLC.
-
Data Analysis: Plot the percentage of the intact peptide remaining over time for each pH condition.
Workflow for the pH stability assay.
Thermal Stability (Accelerated) Assay
This assay evaluates the stability of the peptides under thermal stress, which can be used to predict long-term stability at lower temperatures.
Methodology:
-
Sample Preparation: Prepare lyophilized aliquots of each peptide in vials.
-
Incubation: Place the vials in stability chambers at an elevated temperature (e.g., 40°C).
-
Sampling: At specified time points (e.g., 0, 1, 2, and 4 weeks), remove a vial of each peptide.
-
Analysis:
-
Reconstitute the peptide in a suitable solvent.
-
Analyze the purity of the peptide by RP-HPLC.
-
-
Data Analysis: Plot the percentage of the intact peptide remaining over time.
Data Presentation
The quantitative data obtained from these stability studies should be summarized in clear and concise tables for easy comparison.
Table 1: Enzymatic Stability in Human Serum
| Time (minutes) | % Remaining Peptide with L-Dab(Me,Ns)-OH | % Remaining Peptide with D-Dab(Me,Ns)-OH |
| 0 | 100 | 100 |
| 15 | ||
| 30 | ||
| 60 | ||
| 120 | ||
| 240 | ||
| 1440 | ||
| Half-life (t½) | (Calculated Value) | (Calculated Value) |
Table 2: pH Stability at 37°C (Remaining Peptide % after 168 hours)
| pH | % Remaining Peptide with L-Dab(Me,Ns)-OH | % Remaining Peptide with D-Dab(Me,Ns)-OH |
| 3.0 | ||
| 5.0 | ||
| 7.4 | ||
| 9.0 |
Table 3: Thermal Stability at 40°C
| Time (weeks) | % Remaining Peptide with L-Dab(Me,Ns)-OH | % Remaining Peptide with D-Dab(Me,Ns)-OH |
| 0 | 100 | 100 |
| 1 | ||
| 2 | ||
| 4 |
Conclusion
The incorporation of D-amino acids is a robust strategy for enhancing the enzymatic stability of therapeutic peptides. It is hypothesized that peptides containing this compound will exhibit significantly greater stability in biological fluids compared to their L-isomer counterparts. The provided experimental protocols and data presentation formats offer a comprehensive framework for researchers to empirically validate this hypothesis and to thoroughly characterize the stability profiles of their synthesized peptides. These studies are essential for the selection of lead candidates in drug development and for defining appropriate storage and handling conditions.
Unveiling the Structural Nuances: An NMR-Based Comparative Guide to Fmoc-D-Dab(Me,Ns)-OH and its Boc-Protected Alternative
For researchers, scientists, and professionals in drug development, the precise structural confirmation of peptide building blocks is paramount. This guide provides a comparative analysis of "Fmoc-D-Dab(Me,Ns)-OH" and a common alternative, "Fmoc-D-Dab(Boc)-OH," using Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool. The inclusion of detailed experimental protocols and data presented in a clear, comparative format aims to facilitate informed decisions in the selection and quality control of these critical reagents for peptide synthesis.
The strategic incorporation of non-proteinogenic amino acids, such as D-2,4-diaminobutyric acid (D-Dab) derivatives, into peptide structures offers a powerful approach to modulate their conformational properties, stability, and biological activity. The choice of protecting groups for the side-chain amino functionality of Dab is a critical consideration in solid-phase peptide synthesis (SPPS). This guide focuses on the characterization of this compound, which features a side chain protected with both a methyl (Me) and a nosyl (Ns, 2-nitrobenzenesulfonyl) group, and compares it with the more conventional Fmoc-D-Dab(Boc)-OH, where the side chain is protected by a tert-butyloxycarbonyl (Boc) group.
Comparative NMR Data Analysis
The structural differences imparted by the Ns-methylation versus Boc protection are clearly discernible in their respective ¹H and ¹³C NMR spectra. The following tables summarize the expected chemical shifts for key protons and carbons in both molecules. These values are based on typical chemical shift ranges for the constituent functional groups and data from closely related structures.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Assignment | This compound (Predicted) | Fmoc-D-Dab(Boc)-OH (Predicted) | Key Differentiators |
| Fmoc-H | 7.78-7.30 (m, 8H) | 7.77-7.28 (m, 8H) | Minimal difference expected. |
| Fmoc-CH, CH₂ | 4.50-4.20 (m, 3H) | 4.45-4.20 (m, 3H) | Minimal difference expected. |
| α-CH | ~4.40 (m, 1H) | ~4.35 (m, 1H) | Slight downfield shift due to the influence of the Ns group. |
| β-CH₂ | ~2.20-2.00 (m, 2H) | ~2.10-1.90 (m, 2H) | Minor shifts due to different side-chain substituents. |
| γ-CH₂ | ~3.40 (t, 2H) | ~3.20 (t, 2H) | Significant downfield shift due to the strong electron-withdrawing Ns group. |
| N-CH₃ | ~2.90 (s, 3H) | - | Unique signal for the N-methylated compound. |
| Ns-H | 8.10-7.70 (m, 4H) | - | Unique aromatic signals for the nosyl group. |
| Boc-CH₃ | - | ~1.45 (s, 9H) | Unique, strong singlet for the Boc-protected compound. |
| NH (α-amino) | ~5.80 (d, 1H) | ~5.70 (d, 1H) | Similar chemical shift. |
| NH (γ-amino) | - | ~5.10 (t, 1H) | Presence of a Boc-protected amine proton. |
| COOH | >10 (br s, 1H) | >10 (br s, 1H) | Broad singlet, highly variable. |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Assignment | This compound (Predicted) | Fmoc-D-Dab(Boc)-OH (Predicted) | Key Differentiators |
| Fmoc-C=O | ~156.5 | ~156.3 | Minimal difference expected. |
| Fmoc-Aromatic C | 144-120 | 144-120 | Minimal difference expected. |
| Fmoc-CH, CH₂ | ~67.5, ~47.0 | ~67.3, ~47.2 | Minimal difference expected. |
| COOH | ~175.0 | ~175.5 | Minimal difference expected. |
| α-C | ~54.0 | ~54.5 | Minor shifts. |
| β-C | ~32.0 | ~33.0 | Minor shifts. |
| γ-C | ~49.0 | ~39.0 | Significant downfield shift due to the Ns group. |
| N-CH₃ | ~35.0 | - | Unique signal for the N-methylated compound. |
| Ns-Aromatic C | 148-124 | - | Unique aromatic signals for the nosyl group. |
| Boc-C=O | - | ~155.8 | Unique carbonyl signal for the Boc group. |
| Boc-C(CH₃)₃ | - | ~80.0 | Unique quaternary carbon signal for the Boc group. |
| Boc-CH₃ | - | ~28.5 | Unique methyl carbon signal for the Boc group. |
Experimental Protocols
A detailed and standardized protocol is essential for obtaining high-quality, reproducible NMR data for structural confirmation.
1. Sample Preparation:
-
Dissolve 5-10 mg of the peptide derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the Dab and Fmoc spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded protons and carbons, aiding in the definitive assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations, which can be crucial for assigning quaternary carbons and confirming the connectivity of the protecting groups.
-
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicities) in the ¹H NMR spectrum to deduce the connectivity of protons.
-
Assign all signals in the ¹H and ¹³C spectra to the respective atoms in the molecule, using 2D NMR data for unambiguous assignments.
Visualizing the Workflow and Structural Confirmation
The following diagrams illustrate the NMR analysis workflow and the logical connections between the NMR data and the confirmed chemical structures.
Conclusion
The structural integrity of amino acid derivatives is a cornerstone of successful peptide synthesis. NMR spectroscopy provides an unparalleled, detailed view of the molecular structure, enabling the unambiguous confirmation of the target compound and the identification of potential impurities. The comparative data presented herein highlights the distinct NMR fingerprints of this compound and Fmoc-D-Dab(Boc)-OH, arising from their different side-chain protecting groups. The presence of the electron-withdrawing nosyl group and the N-methyl group in this compound results in characteristic downfield shifts of the adjacent γ-protons and carbons, along with unique signals for the N-methyl and nosyl aromatic protons. In contrast, Fmoc-D-Dab(Boc)-OH is readily identified by the prominent singlet of the nine tert-butyl protons in the ¹H NMR spectrum and the corresponding signals in the ¹³C NMR spectrum. By adhering to the provided experimental protocols and utilizing the comparative data, researchers can confidently verify the structure and purity of these essential building blocks for their peptide synthesis endeavors.
Chiral HPLC Analysis of Peptides: A Comparative Guide to Verifying D-Amino Acid Incorporation
For researchers, scientists, and drug development professionals, the stereochemistry of amino acids within a peptide is a critical quality attribute. The incorporation of D-amino acids, whether intentional for therapeutic benefit or an unintentional impurity, necessitates robust analytical methods for confirmation and quantification. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this purpose. This guide provides a comparative overview of different chiral HPLC methodologies, supported by experimental data, to aid in the selection of the most appropriate strategy for your research needs.
The analysis of peptide enantiomers can be approached through two primary strategies: direct separation of the intact peptide on a chiral stationary phase, or indirect analysis of the constituent amino acids after peptide hydrolysis and derivatization. Each approach offers distinct advantages and is suited to different analytical challenges.
Direct Chiral HPLC Separation of Peptides
Direct analysis is a powerful technique for separating diastereomeric or enantiomeric peptides without the need for sample derivatization. This method relies on the selective interactions between the peptide stereoisomers and a chiral stationary phase. Several types of CSPs are commercially available, each with unique separation characteristics.
Comparison of Chiral Stationary Phases for Direct Peptide Analysis
The choice of chiral stationary phase is paramount for achieving successful separation. Below is a comparison of commonly used CSPs for peptide analysis.
| Chiral Stationary Phase (CSP) | Principle of Separation | Typical Mobile Phases | Advantages | Limitations |
| Amylose-based (e.g., AmyCoat-RP) | Polysaccharide-based CSP that forms transient diastereomeric complexes with the analyte. Separation is based on hydrogen bonding and π-π interactions. | Acetonitrile, Methanol, Ammonium Acetate buffer | Broad applicability for various peptide structures. Good resolution for many di- and tripeptides. | May require method development to optimize mobile phase conditions. |
| Zwitterionic (e.g., CHIRALPAK® ZWIX(+) & ZWIX(-)) | Cinchona alkaloid-derived CSPs with both anionic and cationic exchange sites, enabling separation of zwitterionic molecules like peptides through synergistic ion-pairing interactions.[1][2] | Methanol, Acetonitrile, Water with additives like formic acid and diethylamine. MS-compatible mobile phases can be used.[1][2] | Complementary selectivity between ZWIX(+) and ZWIX(-) columns allows for elution order reversal.[1] Suitable for underivatized amino acids and small peptides.[1][3] | Separation performance is dependent on mobile phase composition and temperature.[1] |
| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC™ T2) | Teicoplanin-based CSP that offers a variety of interactions including ionic, hydrogen bonding, and inclusion complexation.[4] | Polar organic, polar ionic, and reversed-phase modes. Compatible with a wide range of solvents.[4][5] | Versatile for a broad range of molecules including underivatized amino acids, N-derivatized amino acids, and small peptides.[4] MS-compatible.[5] | Selectivity can be highly dependent on the mobile phase mode. |
Performance Data for Direct Chiral Separation
The following table summarizes the chromatographic performance of an AmyCoat-RP column for the separation of dipeptide stereoisomers, demonstrating the high resolution achievable with this type of CSP.[6]
| Dipeptide | Stereoisomer | Retention Factor (k') | Separation Factor (α) | Resolution (Rs) |
| DL-Alanine-DL-Tyrosine | LL | 1.71 | - | - |
| DD | 2.86 | 1.67 | 2.88 | |
| DL | 5.43 | 1.90 | 6.43 | |
| LD | 9.42 | 1.73 | 7.90 | |
| DL-Leucine-DL-Phenylalanine | LL | 1.50 | - | - |
| DD | 2.88 | 1.92 | 2.67 | |
| DL | 3.50 | 1.22 | 1.55 | |
| LD | 4.07 | 1.62 | 2.30 |
Indirect Chiral Analysis via Peptide Hydrolysis and Derivatization
When direct separation of the intact peptide is challenging, an indirect approach involving acid hydrolysis to break the peptide into its constituent amino acids, followed by chiral derivatization and HPLC analysis, is a robust alternative. This method is particularly useful for quantifying the extent of D-amino acid incorporation at specific positions within the peptide.
Marfey's Method: A Classic Approach
Marfey's method is a widely used derivatization technique for the chiral analysis of amino acids. The free amino acids obtained from peptide hydrolysis are reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) to form diastereomers that can be readily separated on a standard reversed-phase HPLC column.[7]
Experimental Protocols
Detailed Protocol 1: Direct Chiral HPLC Analysis of a Dipeptide on an Amylose-Based Column
This protocol is based on the separation of DL-Leucine-DL-Tryptophan on an AmyCoat-RP column.[8]
1. Sample Preparation:
-
Dissolve the dipeptide standard or sample in a suitable solvent (e.g., a mixture of water, methanol, and acetonitrile) to a final concentration of 100 µg/mL.[8]
2. HPLC System and Conditions:
-
Column: AmyCoat-RP (150 x 4.6 mm, 5 µm particle size)[8]
-
Mobile Phase: Ammonium acetate (10 mM) - Methanol - Acetonitrile (50:5:45, v/v/v)[8]
-
Flow Rate: 0.8 mL/min[8]
-
Column Temperature: 25 °C[8]
-
Detection: UV at 230 nm[8]
-
Injection Volume: 20 µL[8]
3. Data Analysis:
-
Identify the peaks corresponding to the LL, DD, DL, and LD stereoisomers based on their retention times. The elution order for DL-Leucine-DL-Tryptophan on this column is LL < DD < DL < LD.[8]
-
Calculate the retention factor (k'), separation factor (α), and resolution (Rs) for each pair of adjacent peaks to assess the quality of the separation.
Detailed Protocol 2: Indirect Chiral Analysis using Peptide Hydrolysis and Marfey's Method
This protocol outlines the general steps for determining the enantiomeric composition of a peptide's constituent amino acids.
1. Peptide Hydrolysis:
-
Place the peptide sample in a hydrolysis tube.
-
Add 6 M HCl (or deuterated HCl to monitor racemization during hydrolysis) to the sample.[9]
-
Seal the tube under vacuum and heat at 110 °C for 24 hours.[10][11]
-
After hydrolysis, cool the sample and evaporate the acid under a stream of nitrogen or in a vacuum centrifuge.
-
Reconstitute the amino acid hydrolysate in deionized water.
2. Derivatization with Marfey's Reagent (FDAA):
-
To an aliquot of the amino acid hydrolysate (containing approximately 2.5 micromoles of amino acids), add a 1 M sodium bicarbonate solution.[7]
-
Add a 1% solution of FDAA in acetone. The molar ratio of FDAA to amino acid should be approximately 1.4:1.[7]
-
Incubate the reaction mixture at 40 °C for 1 hour with occasional mixing.[7]
-
After the reaction is complete, cool the sample to room temperature and neutralize with 2 M HCl.
-
Dilute the sample with the mobile phase before HPLC analysis.
3. HPLC System and Conditions:
-
Column: Standard reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 50 mM triethylamine phosphate, pH 3.0) is commonly used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV at 340 nm.[12]
4. Data Analysis:
-
Inject the derivatized sample and a set of derivatized D- and L-amino acid standards.
-
Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.
-
Quantify the amount of each D- and L-amino acid by integrating the corresponding peak areas. Calculate the percentage of D-amino acid for each residue.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for both direct and indirect chiral HPLC analysis.
Caption: Workflow for Direct Chiral HPLC Analysis.
Caption: Workflow for Indirect Chiral HPLC Analysis.
Conclusion
The verification of D-amino acid incorporation in peptides is a critical analytical task in pharmaceutical development and biochemical research. Both direct and indirect chiral HPLC methods provide reliable solutions. The choice between these approaches depends on the specific peptide, the available instrumentation, and the analytical goal. Direct methods are advantageous for their simplicity and for providing information on the intact peptide, while indirect methods offer a robust way to quantify the enantiomeric ratio of each constituent amino acid. By understanding the principles and performance of different chiral stationary phases and derivatization techniques, researchers can confidently select and implement the most suitable method for their specific application.
References
- 1. chiraltech.com [chiraltech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chiraltech.com [chiraltech.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Validated chiral high performance liquid chromatography separation method and simulation studies of dipeptides on amylose chiral column | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrolysis of Samples for Amino Acid Analysis (2003) | Ian Davidson | 52 Citations [scispace.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
Navigating the Maze of Modified Peptides: A Comparative Guide to Sequencing Peptides Containing Fmoc-D-Dab(Me,Ns)-OH
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of complex modified peptides, the precise determination of their primary structure is paramount. The incorporation of non-standard amino acids and protecting groups, such as in the case of peptides containing Fmoc-D-Dab(Me,Ns)-OH, presents a significant analytical challenge. This guide provides a comprehensive comparison of mass spectrometry-based sequencing approaches and alternative methods for the characterization of such intricate molecules, supported by inferred experimental data and detailed protocols.
The unique structure of this compound, featuring a fluorenylmethyloxycarbonyl (Fmoc) group, a nitrobenzenesulfonyl (Ns) group, and a methyl group on a D-diaminobutyric acid residue, necessitates a careful selection of analytical techniques. The bulky and potentially labile nature of these modifications can significantly influence ionization and fragmentation behavior in mass spectrometry, the workhorse of modern proteomics and peptide analysis.
Mass Spectrometry-Based Sequencing: A Multi-Faceted Approach
Tandem mass spectrometry (MS/MS) is the cornerstone for peptide sequencing. However, the success of this technique for peptides bearing this compound is highly dependent on the chosen fragmentation method. The most common techniques—Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—each offer distinct advantages and disadvantages.
Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD):
CID and HCD are "slow-heating" methods that induce fragmentation through collisions with an inert gas. For peptides containing this compound, these techniques are expected to yield a series of b- and y-type fragment ions from cleavage of the peptide backbone, which are essential for sequence determination.
A key fragmentation pathway observed for Fmoc-protected peptides involves a McLafferty-type rearrangement, leading to the neutral loss of the Fmoc group.[1] This can be advantageous as it can simplify the spectrum by removing the large protecting group. However, the energy required for this process might also lead to the loss of other modifications, complicating spectral interpretation. The nitrobenzenesulfonyl (Ns) group, being a nitroaromatic compound, is prone to characteristic losses of NO2 (46 Da) and the entire Ns group (185 Da) under CID conditions. The N-methylation is expected to be stable during CID/HCD.
Electron Transfer Dissociation (ETD):
ETD is a non-ergodic fragmentation method that involves the transfer of an electron to the peptide ion, leading to cleavage of the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions. A significant advantage of ETD is its ability to preserve labile post-translational modifications and protecting groups that are often lost during CID/HCD. This makes ETD a promising technique for sequencing peptides with the complex this compound modification, as it is more likely to retain the Fmoc and Ns groups on the fragment ions, providing more comprehensive sequence information.
Comparative Performance of MS/MS Fragmentation Methods
| Fragmentation Method | Expected Sequence Coverage | Preservation of Modifications | Key Fragment Ions | Potential Challenges |
| CID | Moderate to High | Partial | b, y, neutral loss of Fmoc, neutral loss of NO2 and Ns | Loss of protecting groups can lead to ambiguous spectra. |
| HCD | High | Partial | b, y, neutral loss of Fmoc, neutral loss of NO2 and Ns | Similar to CID, with potentially more extensive fragmentation. |
| ETD | High | Excellent | c, z | Requires highly charged precursor ions, which may be difficult to generate for some peptides. |
Experimental Protocols
Mass Spectrometry Analysis
Sample Preparation:
-
Dissolve the peptide containing this compound in a solution of 50% acetonitrile and 0.1% formic acid to a final concentration of 1 pmol/µL.
-
For ETD analysis, consider adding a supercharging agent like m-nitrobenzyl alcohol (m-NBA) to the spray solution to enhance the formation of multiply charged precursor ions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
LC System: A nano-flow HPLC system.
-
Column: A C18 reversed-phase column (e.g., 75 µm i.d. x 15 cm).
-
Gradient: A 30-minute linear gradient from 5% to 40% acetonitrile in 0.1% formic acid at a flow rate of 300 nL/min.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with CID, HCD, and ETD capabilities.
-
MS1 Settings: Scan range of m/z 300-2000.
-
MS2 Settings (CID/HCD): Collision energy optimized for the specific peptide (typically 25-35 arbitrary units).
-
MS2 Settings (ETD): Electron transfer reaction time optimized for the specific peptide.
Data Analysis:
-
De novo sequencing algorithms (e.g., PEAKS, Novor) can be used to interpret the MS/MS spectra and deduce the peptide sequence. Manual spectral interpretation is often necessary to confirm the assignments, especially for the modified residue.
Visualizing the Analytical Workflow
Caption: Workflow for mass spectrometry-based sequencing of modified peptides.
Alternative Sequencing Methodologies
While mass spectrometry is a powerful tool, alternative techniques can provide complementary or confirmatory data, especially when dealing with highly modified or novel peptides.
Edman Degradation:
This classical method involves the sequential removal and identification of N-terminal amino acids.
-
Advantages: Provides unambiguous identification of the N-terminal amino acid in each cycle.
-
Disadvantages: The bulky Fmoc protecting group on the Dab residue would need to be removed prior to sequencing, as it would block the Edman chemistry. The process is also slower and less sensitive than mass spectrometry and is not suitable for complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy can provide detailed structural information about peptides in solution, including sequence and modifications, without the need for fragmentation.
-
Advantages: Non-destructive technique that can provide a wealth of structural information, including the precise location and nature of modifications.
-
Disadvantages: Requires larger amounts of pure sample compared to mass spectrometry. Data acquisition and analysis can be complex and time-consuming, especially for larger peptides.
Comparison of Alternative Sequencing Methods
| Method | Principle | Sample Requirement | Throughput | Information Provided | Suitability for this compound |
| Edman Degradation | Sequential chemical degradation of N-terminal amino acids | High (picomoles to nanomoles) | Low | N-terminal sequence | Limited; requires prior deprotection of the Fmoc group. |
| NMR Spectroscopy | Nuclear spin properties in a magnetic field | Very High (milligrams) | Very Low | 3D structure, sequence, modifications | High, provides detailed structural confirmation. |
Logical Relationship of Analytical Choices
Caption: Decision tree for selecting an analytical method for modified peptides.
Conclusion
The sequencing of peptides containing complex modifications like this compound requires a strategic and multi-pronged analytical approach. While CID and HCD mass spectrometry can provide valuable sequence information, the lability of the protecting groups presents a significant challenge. ETD stands out as a superior fragmentation technique for preserving these modifications and yielding more complete sequence data. For unambiguous confirmation of the structure, particularly the exact location and nature of the modifications, NMR spectroscopy offers an invaluable, albeit more sample-intensive, alternative. Edman degradation, while a possibility after deprotection, is generally less suited for such complex, modified peptides. The optimal strategy will likely involve a combination of these techniques to provide a comprehensive and confident characterization of these challenging yet important molecules in drug discovery and chemical biology.
References
N-Methylation's Impact on Peptide Conformation: A Comparative Guide for Researchers
A strategic modification in peptide drug design, N-methylation—the substitution of an amide proton with a methyl group—profoundly influences a peptide's three-dimensional structure and, consequently, its biological activity, stability, and permeability. This guide provides a comparative analysis of N-methylated versus non-methylated peptides, supported by experimental data, to aid researchers in leveraging this modification for therapeutic development.
The introduction of an N-methyl group into a peptide backbone induces significant local and global conformational changes. This seemingly minor alteration eliminates a hydrogen bond donor, introduces steric bulk, and can shift the energetic balance between cis and trans amide bond conformations. These modifications collectively restrict the peptide's conformational flexibility, often stabilizing specific secondary structures like β-turns or disrupting helical arrangements.
Conformational Parameters: A Quantitative Comparison
The structural impact of N-methylation can be quantified by examining key conformational parameters. The following table summarizes experimental data from studies on various peptide systems, highlighting the distinct differences between N-methylated and their corresponding non-methylated analogs.
| Peptide System | Residue (i) | Dihedral Angle (φ) | Dihedral Angle (ψ) | H-Bond Status | Reference |
| Ac-Ala-NHMe | Ala | -75° | -45° | Intramolecular H-bond present | [F. S. Nandel, et al., 2014] |
| Ac-NMeAla-NHMe | NMeAla | -60° | 140° | No intramolecular H-bond | [F. S. Nandel, et al., 2014] |
| Cyclo(-GRGDfL-) | Gly | - | - | Multiple intramolecular H-bonds | [Chatterjee, J., et al., 2008] |
| Cyclo(-G(NMe)RGDfL-) | NMeGly | Altered φ/ψ angles | Altered φ/ψ angles | Disrupted H-bond network | [Chatterjee, J., et al., 2008] |
| Model Helical Peptide | Ala | -65° | -40° | i to i+4 H-bond intact | [Chang, C. F. & Zehfus, M. H., 1996] |
| Model Helical Peptide | NMeAla | -80° | 150° | i to i+4 H-bond disrupted | [Chang, C. F. & Zehfus, M. H., 1996] |
Note: Dihedral angles are approximate and can vary based on the specific peptide sequence and experimental conditions.
Experimental Assessment of N-Methylation's Influence
A multi-faceted approach employing various biophysical techniques is essential to fully characterize the conformational consequences of N-methylation.
Experimental Protocols
Below are detailed methodologies for the key experiments utilized in assessing the conformational impact of N-methylation.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. It provides information on dihedral angles, inter-proton distances (through Nuclear Overhauser Effects or NOEs), and hydrogen bonding patterns.
-
Sample Preparation:
-
Dissolve the purified peptide (both N-methylated and non-methylated analogs) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 1-5 mM.
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
Adjust the pH of the sample to the desired value (typically between 4 and 7) using dilute deuterated acid or base.
-
Transfer the sample to a high-quality NMR tube.
-
-
Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra. Standard 2D experiments include:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached heteronuclei (e.g., ¹³C, ¹⁵N).
-
-
Optimize acquisition parameters (e.g., mixing times for TOCSY and NOESY) based on the specific peptide and desired information.
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton, carbon, and nitrogen resonances.
-
Use the NOESY data to generate distance restraints.
-
Calculate dihedral angle restraints from coupling constants (e.g., ³J(HN,Hα)) or from chemical shifts.
-
Use the distance and dihedral angle restraints to calculate a family of structures that are consistent with the NMR data.
-
2. X-ray Crystallography
X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state.
-
Crystallization:
-
Prepare a highly concentrated and pure solution of the peptide (typically >10 mg/mL).
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) using techniques such as hanging-drop or sitting-drop vapor diffusion.
-
Optimize promising conditions to obtain single, well-diffracting crystals.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen.
-
Expose the crystal to a monochromatic X-ray beam (often at a synchrotron source).
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell dimensions, space group, and reflection intensities.
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., SAD, MAD).
-
Build an initial model of the peptide into the resulting electron density map.
-
Refine the model against the diffraction data to improve its agreement with the experimental observations and to ensure reasonable stereochemistry.
-
3. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.
-
Sample Preparation:
-
Dissolve the peptide in a buffer that is transparent in the far-UV region (e.g., phosphate buffer). Avoid buffers with high absorbance below 200 nm.
-
Determine the precise concentration of the peptide solution using a reliable method (e.g., amino acid analysis).
-
Prepare a series of dilutions to find an optimal concentration that gives a signal in the desired range (typically an absorbance of ~1.0 at the wavelength of maximum absorption).
-
-
Data Acquisition:
-
Use a quartz cuvette with a suitable path length (e.g., 0.1 cm).
-
Record the CD spectrum in the far-UV region (typically 190-260 nm).
-
Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
Collect multiple scans and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Convert the raw CD signal (in millidegrees) to mean residue ellipticity ([θ]).
-
Analyze the shape and magnitude of the CD spectrum to estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution algorithms. The characteristic negative bands at ~208 nm and ~222 nm are indicative of α-helical structure, while a negative band around 218 nm suggests β-sheet content.[1]
-
Signaling Pathways and Logical Relationships
The decision to incorporate N-methylation and the subsequent analysis of its effects can be visualized as a logical workflow.
References
A Comparative Guide to the Validation of Orthogonal Deprotection Strategies by LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of peptide and complex molecule synthesis, the precise and selective removal of protecting groups is paramount. Orthogonal deprotection strategies, which allow for the removal of one type of protecting group in the presence of others, are fundamental to achieving high-purity target molecules. The validation of these deprotection steps is critical to ensure the success of a synthetic route. This guide provides a comparative overview of validating orthogonal deprotection, with a focus on the robust and widely adopted technique of Liquid Chromatography-Mass Spectrometry (LC-MS).
The Gold Standard: LC-MS for Deprotection Validation
LC-MS has emerged as the preferred method for monitoring the progress and validating the completeness of deprotection reactions. Its ability to separate complex mixtures and provide mass information for each component makes it an invaluable tool for identifying the starting material, the deprotected product, and any potential side products. The quantitative data derived from LC-MS allows for a direct comparison of the efficiency and cleanliness of different orthogonal deprotection strategies.
This guide will compare two common orthogonal protection schemes in the context of solid-phase peptide synthesis (SPPS): the well-established 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategy and the alternative allyloxycarbonyl/tert-butyldimethylsilyl (Alloc/TBDMS) strategy.
Comparison of Orthogonal Deprotection Strategies
The following tables summarize the key aspects of the Fmoc/tBu and Alloc/TBDMS orthogonal protection strategies and present illustrative quantitative data from the LC-MS analysis of a model peptide synthesis.
Table 1: Overview of Orthogonal Deprotection Strategies
| Feature | Fmoc/tBu Strategy | Alloc/TBDMS Strategy |
| Temporary Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | Alloc (allyloxycarbonyl) |
| Deprotection Condition | Base-labile (e.g., 20% piperidine in DMF) | Palladium(0)-catalyzed removal (e.g., Pd(PPh₃)₄ and a scavenger) |
| Permanent Protecting Group | tBu (tert-butyl) and other acid-labile groups | TBDMS (tert-butyldimethylsilyl) and other fluoride-labile groups |
| Final Cleavage | Strong acid (e.g., Trifluoroacetic acid - TFA) | Fluoride source (e.g., TBAF) or acid, depending on other groups |
| Compatibility | Well-established, vast literature | Useful for base-sensitive or acid-sensitive peptides |
| Potential Side Reactions | Diketopiperazine formation, aspartimide formation | Catalyst poisoning, incomplete removal |
Table 2: Comparative LC-MS Analysis of a Model Hexapeptide Synthesis
| Parameter | Fmoc/tBu Strategy | Alloc/TBDMS Strategy |
| Expected Mass (Da) | 750.4 | 750.4 |
| Observed Mass (Da) | 750.5 | 750.5 |
| Crude Purity by LC-MS (%) | 85 | 88 |
| Yield of Desired Peptide (%) | 78 | 82 |
| Major Impurity (Mass, Da) | 732.4 (Deletion product) | 836.5 (Incomplete Alloc removal) |
Note: The data presented in this table is illustrative and representative of a typical outcome for the synthesis of a model peptide. Actual results may vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable validation of orthogonal deprotection.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) and Deprotection
A. Fmoc/tBu Strategy
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (5x), isopropanol (3x), and DMF (5x).
-
Amino Acid Coupling: Couple the Fmoc-protected amino acid (3 eq.) using a suitable coupling agent like HBTU (3 eq.) and a base like DIPEA (6 eq.) in DMF for 2 hours.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection and Cleavage: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water for 2 hours.
-
Precipitation and Lyophilization: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize the crude product.
B. Alloc/TBDMS Strategy
-
Resin and First Amino Acid: Start with a pre-loaded Wang resin with the C-terminal amino acid.
-
Alloc Deprotection: Treat the resin with Pd(PPh₃)₄ (0.25 eq.) and a scavenger such as phenylsilane (25 eq.) in dichloromethane (DCM) for 30 minutes.
-
Washing: Wash the resin with DCM (5x), DMF (5x), and DCM (5x).
-
Amino Acid Coupling: Couple the Alloc-protected amino acid (3 eq.) using a suitable coupling agent and base in DMF.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Side-Chain Deprotection: For TBDMS removal, treat the resin with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
-
Final Cleavage: Cleave the peptide from the resin using appropriate acidic conditions that are compatible with other protecting groups.
Protocol 2: LC-MS Analysis
-
Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of 1 mg/mL.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-2000.
-
Data Acquisition: Full scan mode.
-
-
Data Analysis: Integrate the peak areas from the chromatogram to determine the relative purity. Analyze the mass spectrum of the main peak to confirm the identity of the desired product and identify the masses of any impurities.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for validating orthogonal deprotection using LC-MS.
A Comparative Analysis of Peptide Bioactivity: The Impact of Incorporating a D-Diaminobutyric Acid Derivative
An Objective Guide for Researchers in Peptide Drug Development
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide drug design, aimed at overcoming the inherent limitations of native peptides, such as poor stability and rapid degradation. One such modification involves the use of D-isomers of amino acids, which can confer remarkable resistance to proteolysis.[1][2][3] This guide provides a comparative analysis of the biological activity of a standard bioactive peptide versus a modified analogue containing Fmoc-D-Dab(Me,Ns)-OH, a derivative of D-diaminobutyric acid (D-Dab).
This comparison focuses on key performance metrics essential for drug development: receptor binding affinity, in vitro functional activity, and proteolytic stability. The data presented herein is based on a hypothetical model system to objectively illustrate the potential advantages of such a modification. The control peptide (Peptide-C) is a novel agonist for the G-protein coupled receptor (GPCR) "Inflammo-Receptor 1" (IR1), a key player in inflammatory cascades. The modified peptide (Peptide-M) incorporates the D-Dab derivative in place of a key L-amino acid residue.
Quantitative Data Summary
The biological performance of Peptide-C and Peptide-M was evaluated across three critical parameters. The results are summarized in the tables below.
Table 1: Receptor Binding Affinity
This experiment measured the affinity of each peptide to the target receptor IR1 using a competitive binding assay. The inhibition constant (Kᵢ) indicates the concentration of peptide required to displace 50% of a radiolabeled ligand. A lower Kᵢ value signifies higher binding affinity.
| Peptide | Inhibition Constant (Kᵢ) [nM] |
| Peptide-C (Control) | 15.2 ± 1.8 |
| Peptide-M (Modified) | 18.5 ± 2.1 |
The data suggests a slight decrease in binding affinity for the modified peptide compared to the control. This is a common trade-off when introducing non-natural residues, which may slightly alter the peptide's conformation.[4]
Table 2: In Vitro Functional Activity
The functional activity of the peptides as agonists was assessed by measuring their ability to stimulate cyclic adenosine monophosphate (cAMP) production in cells expressing the IR1 receptor. The EC₅₀ value represents the concentration of peptide that elicits 50% of the maximum response. A lower EC₅₀ value indicates higher potency.
| Peptide | EC₅₀ [nM] |
| Peptide-C (Control) | 25.8 ± 3.1 |
| Peptide-M (Modified) | 30.1 ± 3.5 |
Similar to the binding affinity, the in vitro potency of Peptide-M is slightly lower than that of Peptide-C. However, the values remain in a potent nanomolar range, indicating that the modification did not significantly compromise the peptide's ability to activate the receptor.
Table 3: Proteolytic Stability in Human Serum
To evaluate their potential for in vivo applications, the stability of the peptides was tested by incubating them in human serum. The half-life (t½) is the time required for 50% of the peptide to be degraded.
| Peptide | Half-life (t½) [minutes] |
| Peptide-C (Control) | 12.5 ± 1.5 |
| Peptide-M (Modified) | > 240 |
The results for proteolytic stability are striking. The incorporation of the D-Dab derivative dramatically increased the peptide's half-life by over 20-fold. Peptides containing D-amino acids are known to be highly resistant to degradation by proteases, which typically recognize L-amino acids.[2][3][4][5] This profound increase in stability is a significant advantage for developing a therapeutic candidate with a viable pharmacokinetic profile.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Receptor Binding Assay (Competitive)
This assay determines the binding affinity of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the target receptor.
-
Cell Preparation: Membranes were prepared from HEK293 cells stably expressing the human IR1 receptor.
-
Assay Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Procedure:
-
Receptor membranes (10 µg) were incubated in a 96-well plate with a constant concentration (2 nM) of [³H]-Ligand-X (a known high-affinity radioligand for IR1).
-
Increasing concentrations of the competitor peptides (Peptide-C or Peptide-M), ranging from 1 pM to 10 µM, were added to the wells.
-
The plate was incubated for 90 minutes at room temperature with gentle agitation.
-
The reaction was terminated by rapid filtration through a GF/C filter plate, followed by three washes with ice-cold assay buffer to separate bound from free radioligand.
-
The radioactivity retained on the filters was quantified using a scintillation counter.
-
Data was analyzed using non-linear regression to determine the IC₅₀, which was then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
2. In Vitro cAMP Accumulation Assay (HTRF)
This cell-based assay measures the functional potency of the peptides by quantifying the production of the second messenger cAMP following receptor activation.
-
Cell Line: CHO-K1 cells stably co-expressing the human IR1 receptor and a cAMP-responsive element.
-
Procedure:
-
Cells were seeded in a 96-well plate and grown to 90% confluency.
-
The growth medium was replaced with stimulation buffer containing a phosphodiesterase inhibitor (IBMX) to prevent cAMP degradation, and the cells were incubated for 30 minutes.
-
Peptide-C and Peptide-M were added in increasing concentrations (1 pM to 10 µM).
-
The plate was incubated for 30 minutes at 37°C.
-
Cells were lysed, and the intracellular cAMP levels were measured using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) assay kit according to the manufacturer's protocol.[6]
-
Fluorescence was read on an HTRF-compatible plate reader, and the data was plotted to generate dose-response curves and determine EC₅₀ values.
-
3. Serum Stability Assay
This assay assesses the susceptibility of peptides to degradation by proteases present in serum.
-
Procedure:
-
Peptide-C and Peptide-M were incubated in 80% human serum at a final concentration of 100 µM at 37°C.
-
Aliquots were taken at various time points (0, 5, 15, 30, 60, 120, and 240 minutes).
-
The reaction in each aliquot was quenched by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate serum proteins.
-
Samples were centrifuged, and the supernatant containing the remaining peptide was collected.
-
The concentration of the intact peptide was quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 214 nm.[7][8]
-
The percentage of remaining peptide was plotted against time, and the half-life (t½) was calculated by fitting the data to a one-phase decay model.
-
Visualizations
GPCR Signaling Pathway
The Inflammo-Receptor 1 (IR1) is a Gs-coupled GPCR. Upon agonist binding, it initiates a signaling cascade that leads to the production of cAMP, a critical second messenger in inflammatory processes.
Caption: Agonist activation of the Gs-coupled IR1 receptor stimulates the adenylyl cyclase pathway.
Experimental Workflow for Peptide Comparison
The overall workflow from peptide synthesis to final data analysis follows a structured, multi-step process to ensure reliable and comparable results.
Caption: Workflow for synthesis, purification, and comparative biological evaluation of peptides.
Conclusion
The incorporation of the D-Dab derivative into the model peptide (Peptide-M) resulted in a dramatic improvement in proteolytic stability, albeit with a minor reduction in receptor binding affinity and in vitro potency. This trade-off is often highly favorable in peptide drug development, as enhanced stability can lead to a longer duration of action in vivo, potentially compensating for slightly lower intrinsic activity.[4] The findings underscore the value of incorporating non-natural D-amino acids as a key strategy to enhance the drug-like properties of therapeutic peptides.[1][3][5] This approach merits strong consideration for peptides intended for systemic administration where enzymatic degradation is a primary obstacle.
References
- 1. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. lifetein.com [lifetein.com]
- 3. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
A Comparative Guide to Fmoc-D-Dab(Me,Ns)-OH and Other Constrained Amino Acids in Peptide Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The incorporation of constrained amino acids into peptide therapeutics is a cornerstone of modern drug design, offering a powerful strategy to enhance stability, binding affinity, and bioavailability. Among the diverse array of available building blocks, Fmoc-D-Dab(Me,Ns)-OH presents a unique combination of features: a D-configured backbone, a side-chain N-methylation, and a nosyl protecting group. This guide provides an objective comparison of the expected performance of peptides containing this compound against other commonly employed constrained amino acids, supported by a review of established experimental methodologies.
Introduction to Constrained Amino Acids
Constraining the conformational flexibility of a peptide is a key strategy to pre-organize it into its bioactive conformation, thereby reducing the entropic penalty upon binding to its target.[1] This can lead to significant improvements in potency and selectivity. Furthermore, conformational constraints can shield the peptide backbone from proteolytic enzymes, enhancing its stability in biological fluids.[2][3] Common strategies to introduce conformational constraints include cyclization, the introduction of bulky or cyclic side chains, and backbone modifications such as N-methylation.[1][3]
This compound incorporates N-methylation on the side-chain amino group of D-diaminobutyric acid. N-methylation is a prevalent modification in natural peptide products and is known to have a significant impact on the physicochemical properties and conformational states of peptides.[2][3]
Performance Comparison of Constrained Amino Acids
The choice of a constrained amino acid has profound implications for the resulting peptide's pharmacological profile. The following tables summarize the expected performance characteristics of peptides incorporating this compound in comparison to other classes of constrained amino acids. These comparisons are based on established principles and findings in peptide chemistry.
Table 1: Comparison of Expected Performance Attributes
| Feature | Peptides with this compound (N-Methylated) | Peptides with Cyclic Constraints (e.g., Lactam Bridge) | Peptides with Bulky Side-Chain Constraints (e.g., Aib) |
| Binding Affinity | Can increase affinity by reducing conformational entropy.[2] | Generally leads to a significant increase in affinity due to rigid pre-organization. | Can enhance affinity by inducing specific secondary structures (e.g., helices). |
| Proteolytic Stability | High. N-methylation of the amide bond can sterically hinder protease access.[3][4] | High. The cyclic structure prevents recognition by many proteases. | Moderate to High. Depends on the specific residue and its position. |
| Membrane Permeability | Potentially High. N-methylation can mask hydrogen bond donors, increasing lipophilicity.[2] | Variable. Can be high, but often requires a balance of hydrophilic and hydrophobic residues. | Moderate. Can improve permeability by stabilizing conformations that shield polar groups. |
| Oral Bioavailability | Potentially Improved. Enhanced stability and permeability are key factors.[2][5] | Generally Low, but some cyclic peptides show good oral bioavailability (e.g., Cyclosporin A). | Generally Low. |
| Synthesis Complexity | Moderate. Coupling to N-methylated amino acids can be challenging due to steric hindrance.[3] | High. Requires orthogonal protecting groups and on-resin cyclization steps. | Low to Moderate. Standard solid-phase peptide synthesis (SPPS) protocols are often sufficient. |
| Structural Impact | Induces local conformational changes and can favor specific cis/trans amide bond isomers.[6] | Imposes a global constraint on the peptide backbone, often defining a specific turn or loop structure. | Promotes the formation of specific secondary structures, such as helices or turns. |
Table 2: Summary of Key Physicochemical Properties
| Property | Peptides with this compound (N-Methylated) | Peptides with Cyclic Constraints | Peptides with Bulky Side-Chain Constraints |
| Hydrogen Bond Donors | Reduced number of amide N-H donors.[2] | Number of amide N-H donors is maintained within the ring. | Number of amide N-H donors is maintained. |
| Lipophilicity | Generally Increased.[2] | Can be tailored by side-chain modifications. | Generally Increased due to the bulky, non-polar side chains. |
| Conformational Flexibility | Locally Reduced. | Globally Reduced. | Locally Reduced. |
Experimental Protocols
To validate the performance of peptides containing this compound and compare them to other constrained analogues, a series of biophysical and biological assays are essential. The following are detailed methodologies for key experiments.
Solid-Phase Peptide Synthesis (SPPS)
Objective: To synthesize peptides incorporating this compound and other constrained amino acids.
Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove piperidine and by-products.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HOBt or HATU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for 5-10 minutes.
-
For coupling to an N-methylated residue, specialized coupling reagents like COMU and Oxyma may improve efficiency.[3]
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final coupling and Fmoc deprotection, wash the resin and treat it with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.
Proteolytic Stability Assay
Objective: To assess the stability of the synthesized peptides in the presence of proteases.
Protocol:
-
Peptide Solution Preparation: Prepare stock solutions of the purified peptides in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Protease Solution Preparation: Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin, or a mixture like human serum) in the same buffer.
-
Incubation: Mix the peptide solution with the protease solution at a defined ratio (e.g., 1:100 enzyme to substrate) and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Quenching: Stop the enzymatic reaction by adding a quenching agent (e.g., TFA or a protease inhibitor cocktail).
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide.
-
Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (t1/2) of the peptide.
Receptor Binding Affinity Assay (Surface Plasmon Resonance - SPR)
Objective: To determine the binding affinity (KD) of the peptides to their target receptor.
Protocol:
-
Immobilization of the Receptor: Covalently immobilize the purified target receptor onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Peptide Dilution Series: Prepare a series of dilutions of the synthesized peptides in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the peptide solutions over the sensor chip surface at a constant flow rate. A blank channel without the immobilized receptor should be used as a reference.
-
Data Acquisition: Record the sensorgrams, which show the change in response units (RU) over time, reflecting the association and dissociation of the peptide from the receptor.
-
Regeneration: After each peptide injection, regenerate the sensor surface by injecting a solution that disrupts the peptide-receptor interaction (e.g., low pH glycine).
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Conformational Analysis (2D NMR Spectroscopy)
Objective: To investigate the solution-state conformation of the peptides.
Protocol:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D2O or a mixture of H2O/D2O).
-
NMR Data Acquisition: Acquire a series of 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, providing distance constraints.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for molecules with intermediate molecular weights where NOE signals may be weak or absent.
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances to specific amino acid residues in the peptide sequence.
-
Analyze the NOE/ROE cross-peaks to generate a set of inter-proton distance restraints.
-
Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the experimental restraints.
-
-
Hydrogen-Deuterium (H/D) Exchange: Monitor the exchange rate of amide protons with deuterium by acquiring a series of 1D 1H NMR spectra over time after dissolving the peptide in D2O. Slowly exchanging amide protons are indicative of their involvement in stable intramolecular hydrogen bonds.[2]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the evaluation of constrained peptides.
References
- 1. scispace.com [scispace.com]
- 2. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Toward accurately modeling N-methylated cyclic peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Fmoc-D-Dab(Me,Ns)-OH: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers in Drug Development and Chemical Synthesis
The proper handling and disposal of complex chemical reagents like Fmoc-D-Dab(Me,Ns)-OH are paramount for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this protected amino acid derivative, catering to researchers, scientists, and professionals in drug development. Adherence to these protocols is crucial due to the potential hazards associated with the compound and its constituent parts, particularly the 4-nitrophenylsulfonyl (Ns) group.
Chemical and Physical Properties
A summary of the key data for this compound is presented below. This information is essential for a comprehensive understanding of the compound's characteristics for safe handling and storage.
| Property | Value |
| Chemical Formula | C₂₆H₂₅N₃O₈S |
| Molecular Weight | 539.56 g/mol |
| Appearance | White to off-white powder |
| Storage Temperature | -20°C |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the recommended procedure for the disposal of this compound. This procedure is based on general best practices for handling potentially hazardous chemical waste and should be adapted to comply with local and institutional regulations.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene) when handling the compound or its waste.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Place un-used or expired this compound powder, as well as any contaminated consumables (e.g., weighing paper, gloves, pipette tips), into a clearly labeled, dedicated hazardous waste container.
-
The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.
-
Label the container as "Hazardous Waste: this compound" and include the date.
-
-
Liquid Waste:
-
For solutions containing this compound, collect the waste in a separate, labeled hazardous waste container for organic or nitrogenous/sulfurous waste, in accordance with your institution's waste stream categories.
-
Do not mix this waste with other waste streams unless explicitly permitted by your environmental health and safety (EHS) office. The presence of the 4-nitrophenylsulfonyl group may require specific handling.[1]
-
3. Decontamination:
-
Decontaminate any glassware or equipment that has come into contact with the compound.
-
Rinse the equipment with an appropriate organic solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous liquid waste.
-
Follow with a thorough wash using soap and water.
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste containers through your institution's EHS office or a licensed hazardous waste disposal company.
-
Never dispose of this compound, or containers with its residue, in the regular trash or down the drain. The 4-nitrophenylsulfonyl group is harmful to aquatic life.[1]
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets (SDS) before handling any chemical. Your local Environmental Health and Safety (EHS) office is the primary resource for ensuring compliance with all applicable regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
